Boc-L-Ala-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884846 | |
| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-38-3 | |
| Record name | Boc-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (tert-Butoxycarbonyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TERT-BUTOXYCARBONYL)ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBSZA1BT4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Boc-L-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH), a pivotal amino acid derivative. Its principal application lies in peptide synthesis, where the tert-butoxycarbonyl (Boc) protecting group facilitates the controlled and sequential assembly of amino acids into complex peptide chains.[1][2] This document details its core physicochemical properties, experimental protocols for its synthesis and analysis, and workflows illustrating its primary applications.
Core Physicochemical and Identification Properties
This compound is a white to off-white crystalline powder.[1][3][4] The Boc protecting group enhances its stability and reactivity, making it an essential building block for synthesizing a wide array of peptides and proteins.[1]
Table 1: Identification and Structural Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | [5][6] |
| Synonyms | N-tert-Butoxycarbonyl-L-alanine, Boc-Ala-OH, N-Boc-L-alanine | [4][5] |
| CAS Number | 15761-38-3 | [1][3][7][8] |
| Molecular Formula | C₈H₁₅NO₄ | [1][3][9] |
| Molecular Weight | 189.21 g/mol | [8][9][10] |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| InChI Key | QVHJQCGUWFKTSE-YFKPBYRVSA-N | [9][11] |
| SMILES | C--INVALID-LINK--C(O)=O | [9][11] |
Table 2: Physicochemical Data
| Property | Value | Conditions | Source(s) |
| Melting Point | 78 - 85 °C | (lit.) | [1][3] |
| 79 - 83 °C | (lit.) | [9][11] | |
| 95 - 98 °C | [4] | ||
| 81 - 85 °C | |||
| Solubility | Moderate in water; Slightly soluble in ethanol, methanol, and acetone. | [4] | |
| Clearly soluble in DMF. | 1 mmole in 2 ml | [8] | |
| Soluble in DMSO (ultrasonic may be needed). | 100 mg/mL | [10] | |
| Optical Rotation [α]²⁰/D | -25 ± 1° | c = 2% in acetic acid | [9][11] |
| -25 ± 2° | c = 1 in acetic acid | [1] | |
| -24.0 to -27.0° | c = 2 in acetic acid | ||
| Purity (TLC/HPLC) | ≥99.0% (TLC) | [9][11] | |
| ≥99% (HPLC) | [1][3] |
Key Applications and Workflows
The primary significance of this compound is its extensive use as a fundamental building block in peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS).[3][12] The Boc group serves as a temporary protecting shield for the amino group, preventing unwanted side reactions during the formation of peptide bonds.[3] It can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the next amino acid coupling step.[3]
Workflow for this compound Synthesis
The synthesis of this compound is a standard procedure involving the reaction of L-alanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3][4]
Caption: General workflow for the chemical synthesis of this compound.
Workflow for Peptide Synthesis using this compound
This compound is a cornerstone of Boc solid-phase peptide synthesis (SPPS). The following diagram illustrates a single coupling cycle to incorporate an alanine residue into a growing peptide chain attached to a solid support resin.
Caption: A single cycle of Boc-SPPS for the incorporation of an Alanine residue.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of this compound in research and development.
Protocol 1: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.[3][12][13]
-
Dissolution: Suspend L-alanine (e.g., 10.0 g, 112.24 mmol) in a mixture of water (56 mL) and tetrahydrofuran (THF, 56 mL) in a reaction vessel.[13] Cool the suspension in an ice bath.
-
Basification: Slowly add a solution of sodium hydroxide (NaOH) (e.g., 6.73 g, 168.36 mmol) with stirring until the L-alanine is fully dissolved and the pH is maintained between 8 and 9.[3][13]
-
Boc-Protection: Add di-tert-butyl dicarbonate (Boc)₂O (e.g., 31.85 g, 145.91 mmol) dropwise to the reaction mixture while maintaining the temperature and pH.[13]
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours).[3][13]
-
Initial Work-up: Extract the mixture with an organic solvent like petroleum ether to remove unreacted (Boc)₂O.[12]
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of approximately 1-3 with a suitable acid (e.g., 4 M HCl).[12][13]
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.[12][13]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12][13]
-
Purification (Optional): The product can be further purified by recrystallization, for example, from a hot ethyl acetate/hexane mixture.[12]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a representative method for assessing the purity of this compound.[3][12]
-
System: A standard HPLC system with a UV detector.
-
Column: Chiral stationary phase, for example, CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm particles).[12]
-
Mobile Phase: An isocratic mixture, for instance, 90:10 (v/v) of 20 mM ammonium acetate (pH 6) and methanol.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25 °C.[12]
-
Detection: UV at 230 nm.[12]
-
Injection Volume: 5 µL.[12]
-
Procedure: Dissolve a small, accurately weighed sample of this compound in the mobile phase. Inject the solution onto the column and record the chromatogram. Purity is determined by integrating the area of the product peak relative to the total area of all peaks.
Protocol 3: Spectroscopic Characterization
Spectroscopic methods are used to confirm the identity and structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups. Key absorption bands include the C=O stretch of the Boc group (around 1745 cm⁻¹).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for structural confirmation.[3] For ¹H NMR in CDCl₃, characteristic signals include a singlet for the nine protons of the tert-butyl group (~1.4 ppm), a doublet for the three methyl protons of alanine (~1.4 ppm), a multiplet for the alpha-proton (~4.3 ppm), a signal for the NH proton (~5.2 ppm), and a broad singlet for the carboxylic acid proton (~9.9 ppm).[13][14]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 15761-38-3 | Benchchem [benchchem.com]
- 4. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Boc-L-Alanin, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. Boc-L-Alanine, 25 g, CAS No. 15761-38-3 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 8. Boc-Ala-OH Novabiochem 15761-38-3 [sigmaaldrich.com]
- 9. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of N-tert-Butoxycarbonyl-L-alanine
This technical guide provides a comprehensive overview of the synthesis of N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH), a crucial reagent in peptide synthesis and drug development. The primary and most widely utilized method involves the reaction of L-alanine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to protect the amino group. This guide details the common variations of this procedure, presenting quantitative data, experimental protocols, and visualizations of the chemical processes.
Introduction to N-tert-Butoxycarbonyl-L-alanine
N-tert-Butoxycarbonyl-L-alanine is a derivative of the amino acid L-alanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protection is essential in peptide synthesis to prevent the amino group from participating in unwanted side reactions during peptide bond formation.[2] The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions.[2] this compound serves as a fundamental building block in the solid-phase peptide synthesis (SPPS) of peptides and proteins for therapeutic and research purposes.[3]
Synthesis Methodologies
The most prevalent method for the synthesis of N-tert-Butoxycarbonyl-L-alanine is the reaction of L-alanine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) in the presence of a base.[4][5][6][7] Variations in the base, solvent system, and reaction conditions are employed to optimize yield and purity.
Reaction with Sodium Hydroxide
A common and effective method utilizes sodium hydroxide as the base in a mixed aqueous-organic solvent system.[4][5] The hydroxide deprotonates the amino group of L-alanine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Reaction with Triethylamine
Triethylamine can also be used as the base in a mixture of water and an organic solvent like tert-butyl alcohol.[6] This method offers a milder basic condition compared to sodium hydroxide.
Reaction with Potassium Carbonate
In another variation, anhydrous potassium carbonate serves as the base in a dioxane and water solvent system.[8]
Quantitative Data Presentation
The following tables summarize the quantitative data from various reported synthesis protocols for N-tert-Butoxycarbonyl-L-alanine.
Table 1: Reagent Quantities for Synthesis of N-tert-Butoxycarbonyl-L-alanine
| Method | L-Alanine | (Boc)₂O | Base | Solvent | Reference |
| Sodium Hydroxide | 10.00 g (112.24 mmol) | 31.85 g (145.91 mmol) | NaOH: 6.73 g (168.36 mmol) | H₂O (56 mL), THF (56 mL) | [4] |
| Sodium Hydroxide | 0.90 g | 2.5 mL | 3 M NaOH (5 mL) | tert-butanol (5 mL), H₂O (5 mL) | [5] |
| Triethylamine | 0.89 g | 4.0 g (diethyl 2-tert-butoxycarbonyloxyiminomalonate) | Triethylamine (1.68 mL) | H₂O (5 mL), tert-butyl alcohol (5 mL) | [6] |
| Potassium Carbonate | 9 g (54 mmol) | 18 g (82 mmol) | K₂CO₃ (7.5 g, 54 mmol) | H₂O (50 mL), 1,4-dioxan (25 mL) | [8] |
Table 2: Reaction Conditions and Yields
| Method | Temperature | Reaction Time | Yield | Reference |
| Sodium Hydroxide | 0°C to Room Temp | 17 hours | 100% (crude) | [4] |
| Sodium Hydroxide | Room Temp | 45 minutes | Not Specified | [5] |
| Triethylamine | Room Temp | 1 hour | Not Specified | [6] |
| Potassium Carbonate | 0°C to Room Temp | 18 hours | 72% | [8] |
Experimental Protocols
Detailed methodologies for the key synthesis procedures are provided below.
Protocol 1: Synthesis using Sodium Hydroxide in THF/Water
This protocol is adapted from a commonly cited procedure with high yield.[4]
-
Suspend L-alanine (10.00 g, 112.24 mmol) in water (56 mL) in a flask and cool to 0°C in an ice bath.
-
Add sodium hydroxide (6.73 g, 168.36 mmol) to the suspension with stirring until dissolved.
-
Add tetrahydrofuran (THF, 56 mL) followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O, 31.85 g, 145.91 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 17 hours.
-
Extract the mixture with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1 with 4 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (4 x 100 mL).
-
Combine the organic extracts and wash with saturated brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.
Protocol 2: Synthesis using Sodium Hydroxide in tert-Butanol/Water
This protocol provides a faster reaction time.[5]
-
Place L-alanine (0.90 g) in a 50-mL round-bottom flask with a stir bar.
-
Add tert-butanol (5 mL) and 3 M NaOH (5 mL).
-
Add di-tert-butyl dicarbonate (2.5 mL) to the flask and stir for 45 minutes at room temperature.
-
Add water (10 mL) to the reaction mixture and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (25 mL).
-
Acidify the aqueous layer to pH 2 with 3 M HCl.
-
Extract the aqueous layer with two 10-mL portions of diethyl ether.
-
Wash the combined organic layers with 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the product from an ether/hexanes mixture.
Visualizations
Signaling Pathway: Chemical Reaction Mechanism
The following diagram illustrates the reaction mechanism for the synthesis of N-tert-Butoxycarbonyl-L-alanine.
Caption: Reaction mechanism for Boc protection of L-alanine.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of N-tert-Butoxycarbonyl-L-alanine.
Caption: General workflow for Boc-L-alanine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Boc-L-Ala-OH in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH), a crucial reagent in peptide synthesis and drug development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust analytical methods.
Core Concepts: The Importance of Solubility in Drug Development
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and overall efficacy. In the context of peptide synthesis, the solubility of protected amino acids like this compound directly impacts coupling efficiency and yield. For drug development professionals, poor solubility can be a major hurdle, leading to challenges in administration and absorption. This guide focuses on providing practical data and methodologies to address these challenges.
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. The data has been compiled from various chemical suppliers and safety data sheets.
| Solvent | Chemical Formula | Solubility | Observations/Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL (528.51 mM) [1] | Ultrasonic assistance may be required for dissolution. It is important to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can impact solubility.[1] |
| Dimethylformamide (DMF) | C₃H₇NO | Clearly Soluble | A qualitative assessment indicates good solubility. |
| Methanol | CH₃OH | Soluble | Generally described as soluble.[2][3][4] |
| Ethanol | C₂H₅OH | Slightly Soluble[5][6] | Described as soluble in some sources.[2] |
| Acetone | C₃H₆O | Slightly Soluble[5] | |
| Acetic Acid | C₂H₄O₂ | Soluble | Often used as a solvent for optical rotation measurements.[7][8] |
| Water | H₂O | Insoluble/Partly Miscible/Slightly Soluble[2][5][6][7] | Sources vary, indicating low solubility in aqueous solutions. |
| Dichloromethane | CH₂Cl₂ | Soluble[6] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, Methanol, Ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A standard curve should be prepared for accurate quantification.[9]
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound.
Caption: A flowchart of the experimental workflow for determining compound solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: As a protected amino acid, this compound exhibits moderate polarity. Its solubility is generally higher in polar aprotic solvents like DMSO and DMF, and lower in non-polar solvents.
-
Temperature: Solubility is often temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility. The presence of water in hygroscopic solvents like DMSO can significantly impact the solubility of certain compounds.[1]
-
Physical Form: The crystalline structure and particle size of the solid can influence the rate of dissolution.
Conclusion
This technical guide provides essential data and methodologies for researchers and professionals working with this compound. The high solubility in DMSO makes it a preferred solvent for stock solutions in many biological and chemical assays. However, for applications where DMSO is not suitable, other solvents like DMF and methanol offer viable alternatives. The provided experimental protocol serves as a robust starting point for determining solubility in novel solvent systems, ensuring accurate and reproducible results in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [chemicalbook.com]
- 4. N-(tert-Butoxycarbonyl)-L-alanine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Melting Point and Stability of Boc-L-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH), with a specific focus on its melting point and chemical stability. This information is critical for the handling, storage, and application of this key building block in peptide synthesis and other areas of pharmaceutical development.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder.[1] It is a derivative of the amino acid L-alanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection renders the amino group unreactive under the conditions of peptide bond formation, and it can be readily removed under acidic conditions.
Melting Point
The melting point of this compound is a key indicator of its purity. As with many crystalline organic compounds, a sharp melting range is indicative of high purity. The reported melting point of this compound varies slightly across different sources, which may be attributed to differences in purity, crystalline form, or the analytical method used for determination.
| Parameter | Reported Value (°C) | Source(s) |
| Melting Point | 78 - 85 | [1] |
| Melting Point | 79 - 83 | [2][3] |
| Melting Point | 81 - 85 | - |
| Melting Point | 95 - 98 | [4] |
| Melting Point | 79 | - |
| Melting Point | 82 | [5] |
This variability underscores the importance of in-house determination of the melting point for each batch of this compound to ensure consistency and quality.
Stability Profile of this compound
This compound is generally considered a stable compound under recommended storage conditions.[6] However, like all chemical entities, it is susceptible to degradation under certain environmental stresses. Understanding its stability profile is crucial for establishing appropriate storage conditions, shelf-life, and for preventing the introduction of impurities into synthetic processes.
Thermal Stability and Degradation
The Boc protecting group is known to be thermally labile. At elevated temperatures, this compound can undergo deprotection through a fragmentation mechanism, yielding L-alanine, isobutylene, and carbon dioxide.[7] This thermal degradation is a potential source of impurity formation, especially if the compound is exposed to high temperatures during storage or processing. Studies on the thermal deprotection of Boc-protected amino acids indicate that significant degradation can occur at temperatures around 150°C, and the presence of water can influence the reaction rate and product purity.[8] High temperatures may also lead to side reactions such as racemization of the chiral center.[7]
Hydrolytic Stability
The Boc group is sensitive to acidic conditions.[] In the presence of strong acids, the tert-butyl carbamate bond is cleaved, leading to the removal of the protecting group. While stable under neutral and basic conditions, prolonged exposure to acidic environments, even in the presence of water, can lead to the degradation of this compound.[]
Photostability
Specific studies on the photostability of this compound are not extensively available in the public domain. However, as a general precaution for complex organic molecules, it is advisable to protect it from prolonged exposure to light to minimize the risk of photochemical degradation.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended by various suppliers:
| Storage Condition | Temperature Range | Additional Recommendations | Source(s) |
| Refrigerated | 0 - 8 °C | Keep in a dry place, keep container tightly closed. | [1] |
| Frozen | -20 °C | - | - |
| Room Temperature | 2 - 30 °C | - | - |
The optimal storage temperature may vary depending on the purity of the material and the intended duration of storage. For long-term storage, refrigeration or freezing is generally preferred.
Experimental Protocols
The following sections outline the methodologies for key experiments to assess the melting point and stability of this compound.
Melting Point Determination
The melting point of this compound can be determined using the capillary melting point method, a standard technique in chemical analysis.
Objective: To determine the melting range of a solid sample of this compound.
Apparatus:
-
Melting point apparatus with a calibrated thermometer or a digital temperature sensor.
-
Capillary tubes (sealed at one end).
-
Spatula.
-
Mortar and pestle (if the sample needs to be powdered).
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the sealed end. The packed sample height should be 2-4 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Set the heating rate. For a preliminary run, a faster heating rate (e.g., 10-20 °C/min) can be used to get an approximate melting point. For an accurate determination, a slower heating rate (1-2 °C/min) should be used, starting from a temperature about 20 °C below the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting range.
Melting Point Determination Workflow
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of this compound and detecting any degradation products. The following is a representative method that can be adapted and validated for stability studies.[10]
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | Chiral stationary phase (e.g., CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | 90:10 (v/v) 20 mM ammonium acetate (pH 6) : methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 5 mg/mL in methanol |
Procedure:
-
System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing adequately. Parameters to check include retention time reproducibility, peak area precision, and theoretical plates.
-
Specificity/Forced Degradation: To demonstrate the stability-indicating nature of the method, perform forced degradation studies. Expose samples of this compound to stress conditions (e.g., heat, acid, base, oxidation, light) to generate degradation products.
-
Acid Hydrolysis: Reflux in 0.1 M HCl.
-
Base Hydrolysis: Reflux in 0.1 M NaOH.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 105 °C).
-
Photodegradation: Expose the sample to UV light.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main this compound peak.
-
Method Validation: Validate the method according to ICH guidelines, including parameters such as accuracy, precision, linearity, range, and robustness.
Stability-Indicating HPLC Method Workflow
Conclusion
This compound is a cornerstone building block in modern peptide chemistry. A thorough understanding of its melting point and stability is paramount for ensuring the quality, efficacy, and safety of the resulting synthetic peptides and pharmaceutical products. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to effectively handle, store, and analyze this critical reagent. Adherence to recommended storage conditions and the implementation of robust analytical methods will safeguard the integrity of this compound throughout its lifecycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]
- 3. N-(tert-Butoxycarbonyl)-L-alanine | CAS#:15761-38-3 | Chemsrc [chemsrc.com]
- 4. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Boc-L-alanine | 15761-38-3 | FB08696 | Biosynth [biosynth.com]
- 6. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among these, the tert-butyloxycarbonyl (Boc) group has historically played a foundational role, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the Boc protecting group, detailing its mechanism, application, and the critical experimental protocols for its successful implementation.
The Chemistry of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[1][2] This prevents unwanted side reactions during the formation of peptide bonds.[] Its chemical stability under basic and nucleophilic conditions makes it an excellent orthogonal partner to other protecting groups used for amino acid side chains.[4]
Protection Reaction: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4][5] The reaction proceeds via nucleophilic acyl substitution, where the amino group of the amino acid attacks one of the carbonyl carbons of (Boc)₂O.
Deprotection Reaction: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][6] The acidic conditions lead to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amino group of the peptide chain for the next coupling step.[2]
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc-SPPS strategy involves a cyclical process of deprotection, neutralization, and coupling to assemble a peptide chain on a solid support.[2][7]
Experimental Protocols
Boc Protection of an Amino Acid
This protocol describes the general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[8]
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) while stirring at room temperature.[8]
-
Continue stirring for 2-4 hours or until the reaction is complete (monitored by TLC).[8]
-
Dilute the reaction mixture with water and extract with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[8]
-
Acidify the aqueous layer to a pH of 2-3 with a cold 5% citric acid solution.[8]
-
Extract the Boc-protected amino acid with ethyl acetate.[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the Boc-protected amino acid.[8]
Solid-Phase Peptide Synthesis Cycle
The following protocols detail the key steps in a single cycle of Boc-SPPS.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Isopropanol (IPA)
-
Scavenger (e.g., 0.5% dithioethane - DTE) if sensitive residues are present.[6]
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.[7]
-
Drain the DCM and add a solution of 50% TFA in DCM (v/v).[6]
-
Agitate the mixture for a pre-wash of 2-5 minutes, then drain.[7]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[7]
-
Filter the resin and wash thoroughly with DCM (3x) and IPA (2x) to remove TFA and the cleaved Boc group byproducts.[6]
Materials:
-
Deprotected peptide-resin
-
DCM, peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Wash the deprotected peptide-resin with DCM.[9]
-
Add a solution of 5-10% DIEA in DCM (v/v) to the resin.[7]
-
Agitate the mixture for 5-10 minutes at room temperature.[7]
-
Filter the resin and wash thoroughly with DCM (3x) to remove excess base and the resulting salt.[7]
Materials:
-
Neutralized peptide-resin
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU, DIC)
-
DIEA
-
Dimethylformamide (DMF) or a DCM/DMF mixture
Procedure:
-
In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[7]
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[7]
-
Add the activated amino acid solution to the neutralized peptide-resin.[7]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[7]
-
Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test.[7]
-
Wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Final Cleavage and Deprotection
This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups. The use of hazardous reagents like hydrogen fluoride (HF) requires specialized equipment and safety precautions.
Materials:
-
Peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger cocktail (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.[7]
-
Add the appropriate scavenger cocktail. The composition of the cocktail depends on the amino acid composition of the peptide. For instance, "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a common universal cleavage mixture.[10]
-
Cool the reaction vessel to 0 °C.[7]
-
Carefully condense anhydrous HF into the vessel.[7]
-
Stir the mixture at 0 °C for 1-2 hours.[7]
-
Evaporate the HF under a vacuum.[7]
-
Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.[7]
-
Filter and dry the crude peptide.
-
Dissolve the peptide in a suitable aqueous buffer for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Quantitative Data and Comparisons
The efficiency of peptide synthesis is highly dependent on the choice of coupling reagents. The following table summarizes representative coupling yields and potential for racemization for commonly used coupling reagents in Boc-SPPS.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings; rapid reaction times.[11] |
| HBTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent, though slightly less reactive than HATU.[11] |
| DIC/OxymaPure | 92 - 97 | > 95 | Very Low | OxymaPure enhances coupling efficiency and suppresses racemization effectively.[11] |
| DCC/HOBt | 85 - 95 | Variable | Moderate | A classical and cost-effective method, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. |
Note: Yields and purity are dependent on the specific peptide sequence, resin, and reaction conditions.
The overall yield of a peptide decreases with each synthesis cycle. The following table illustrates the theoretical final purity based on the efficiency of each step for a 70-amino acid peptide.[12]
| Yield per Step (%) | Theoretical Final Purity (%) |
| 97 | 1.4 |
| 99 | 24 |
| 99.5 | 50 |
Logical Relationships and Mechanisms
The following diagrams illustrate the key chemical transformations involving the Boc group.
Conclusion
The Boc protecting group, a cornerstone of peptide synthesis, offers a robust and reliable strategy, particularly for the synthesis of long or challenging peptide sequences.[13] While Fmoc chemistry has gained popularity due to its milder deprotection conditions, a thorough understanding of Boc-SPPS remains essential for any researcher in the field of peptide chemistry and drug development. The successful implementation of the protocols detailed in this guide, coupled with a careful selection of reagents and reaction conditions, will enable the efficient synthesis of high-purity peptides for a wide range of research and therapeutic applications.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. peptide.com [peptide.com]
An In-depth Technical Guide to the Biological Activity and Potential Applications of Boc-L-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH) is a pivotal protected amino acid that serves as a fundamental building block in the synthesis of peptides and peptidomimetics. Its tert-butoxycarbonyl (Boc) protecting group allows for the controlled and sequential formation of peptide bonds, a cornerstone of modern drug discovery and development. Beyond its primary role in synthesis, derivatives and peptides incorporating this compound have demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, details key experimental protocols, and presents quantitative data to support its potential applications in the pharmaceutical and biotechnology sectors.
Introduction
This compound is an N-terminally protected form of the amino acid L-alanine. The Boc group is stable under a variety of conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), making it an ideal protecting group in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The controlled incorporation of alanine residues into peptide chains is crucial for studying structure-activity relationships (SAR), with alanine scanning mutagenesis being a key technique to identify critical amino acid residues for biological function.[1] While the primary utility of this compound lies in its role as a synthetic intermediate, emerging research has highlighted the biological potential of molecules that contain this moiety.
Biological Activities and Potential Applications
The incorporation of this compound into various molecular scaffolds has led to the discovery of compounds with significant biological activities. These activities are often attributed to the altered physicochemical properties, such as lipophilicity and conformational rigidity, conferred by the this compound unit.
Anticancer Activity
Derivatives of this compound have shown promise as anticancer agents. A notable example is the semi-synthetic derivative 5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT), which has demonstrated cytotoxic effects against non-small-cell lung cancer (NSCLC) cells.
Data Presentation: Anticancer Activity
| Compound | Cell Line | Activity | IC50 Value |
| 5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT) | A549 (NSCLC) | Cytotoxicity | 7.30 ± 0.07 µM |
Antimicrobial Activity
Boc-protected dipeptides have been investigated for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents.[2]
Data Presentation: Antimicrobial Activity
| Compound | Microorganism | Activity | MIC90 (µg/mL) |
| Boc-Phe-Trp-OMe | Staphylococcus aureus | Antibacterial | 230 - 400 |
| Boc-Phe-Trp-OMe | Escherichia coli | Antibacterial | 230 - 400 |
| Boc-Trp-Trp-OMe | Staphylococcus aureus | Antibacterial | 230 - 400 |
| Boc-Trp-Trp-OMe | Escherichia coli | Antibacterial | 230 - 400 |
Anthelmintic Activity
Derivatives of Boc-protected amino alcohols have been evaluated for their anthelmintic properties against parasitic nematodes. These studies indicate that the Boc protecting group can be a key feature in the design of novel anthelmintic drugs.
Data Presentation: Anthelmintic Activity
| Compound | Parasite | Activity | IC50 (µM) |
| Aminoalcohol Derivative (AA18) | Trichuris muris | Larvicidal | 21.9 |
Signaling Pathway Modulation
The biological effects of this compound derivatives can be attributed to their interaction with and modulation of key intracellular signaling pathways. For instance, the anticancer activity of 5-O-(N-Boc-l-alanine)-renieramycin T has been linked to the inhibition of the Akt signaling pathway, a critical pathway for cell survival and proliferation.
Caption: The Akt signaling pathway and the inhibitory action of 5-O-(N-Boc-l-alanine)-renieramycin T.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments related to the biological activities of this compound and its derivatives.
Synthesis of Bioactive Peptides using this compound
The primary application of this compound is in the synthesis of peptides. Solid-phase peptide synthesis (SPPS) using Boc chemistry is a well-established method.
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Protocol: Boc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM, isopropanol, and then DCM again to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 10% diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin thoroughly with DCM to remove excess base.
-
Coupling: Dissolve this compound (3 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) in DCM. Add this solution to the resin and shake for 2-4 hours at room temperature.
-
Washing: Wash the resin with DCM, isopropanol, and DCM to remove unreacted reagents and byproducts.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection steps, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF) with appropriate scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Anticancer Activity Assessment (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-O-(N-Boc-l-alanine)-renieramycin T) and a vehicle control. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The Role of this compound as a Versatile Building Block
The utility of this compound extends beyond simply being a protected amino acid. It is a versatile chiral building block that can be used to synthesize a wide array of complex organic molecules with potential therapeutic applications.
Caption: Conceptual workflow of this compound as a versatile building block.
Conclusion
This compound is an indispensable tool in the arsenal of chemists and drug discovery professionals. Its primary role as a protected amino acid in peptide synthesis has enabled the creation of countless bioactive peptides. Furthermore, the incorporation of the this compound moiety into diverse molecular structures has yielded compounds with promising anticancer, antimicrobial, and anthelmintic activities. The continued exploration of this compound and its derivatives in medicinal chemistry is expected to lead to the development of novel therapeutic agents with improved efficacy and pharmacological profiles. This guide provides a foundational understanding of its biological activities and the experimental approaches to unlock its full potential.
References
Spectroscopic data (NMR, IR) for Boc-L-Ala-OH
An In-depth Technical Guide to the Spectroscopic Data of Boc-L-Ala-OH
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-tert-butoxycarbonyl-L-alanine (this compound). It is intended for researchers, scientists, and drug development professionals who utilize this compound in peptide synthesis and other applications. This document outlines key spectroscopic data, detailed experimental protocols for data acquisition, and a visual workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.
¹H NMR Data
The proton NMR spectrum of this compound exhibits characteristic signals for the tert-butoxycarbonyl (Boc) protecting group and the alanine moiety.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Solvent |
| C(CH₃)₃ (Boc) | 1.38 - 1.44 | Singlet | 9H | - | DMSO-d₆, CDCl₃ |
| CH₃ (Ala) | ~1.38 | Doublet | 3H | ~7.2 | CDCl₃ |
| α-CH (Ala) | ~4.32 | Multiplet/Quartet | 1H | ~7.2 | CDCl₃ |
| NH | Variable | Broad Singlet | 1H | - | CDCl₃ |
| COOH | Variable | Broad Singlet | 1H | - | CDCl₃ |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Data
The carbon NMR spectrum provides confirmation of the carbon framework of the molecule.
| Assignment | Chemical Shift (δ) ppm (Approximate) | Solvent |
| C H₃ (Ala) | ~28 | CDCl₃ |
| α-C H (Ala) | ~50 | CDCl₃ |
| C (CH₃)₃ (Boc) | ~80 | CDCl₃ |
| C =O (Boc) | ~155 | CDCl₃ |
| C =O (Carboxyl) | ~176 | CDCl₃ |
Reference for approximate chemical shifts.[1]
IR Spectroscopy Data
The infrared spectrum shows characteristic absorption bands for the functional groups present in this compound.
| Wave Number (cm⁻¹) | Assignment |
| ~3300 | N-H Stretch |
| ~2980 | C-H Stretch |
| ~1710 | C=O Stretch (Carboxylic Acid and Urethane) |
| ~1520 | N-H Bend |
| ~1160 | C-O Stretch |
Reference for key IR peaks.[1]
Experimental Protocols
The following are representative protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 300 or 400 MHz)[2]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters.
-
Typically, a 30° or 45° pulse angle is used with a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 16 for a sufficiently concentrated sample.
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is common.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
Potassium Bromide (KBr, IR grade) if preparing a pellet.
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands and compare them to known functional group frequencies.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Methodological & Application
Application Notes and Protocols for Boc-L-Ala-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-α-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala-OH) in solid-phase peptide synthesis (SPPS). The protocols detailed herein are applicable for both manual and automated peptide synthesis, offering a robust methodology for the incorporation of alanine residues into a target peptide sequence.
Introduction to Boc-SPPS
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][2] Side-chain functional groups of the amino acids are protected by more acid-stable benzyl-based groups.[3] The iterative removal of the Boc group is accomplished with a moderate acid, typically trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, such as anhydrous hydrogen fluoride (HF).[1][4]
Boc-L-alanine is a fundamental building block in peptide synthesis, serving as a protected form of the amino acid L-alanine.[5][6] The Boc protecting group prevents unwanted side reactions at the amine group during the synthesis of complex peptides.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₄ | [5] |
| Molecular Weight | 189.21 g/mol | [6] |
| Melting Point | 82 °C | [6] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in DMF, DCM, and other organic solvents |
Table 2: Common Reagents and Conditions in Boc-SPPS
| Step | Reagent/Condition | Typical Concentration/Time | Notes | Reference |
| Resin Swelling | Dichloromethane (DCM) or Dimethylformamide (DMF) | 15-30 min | Ensures optimal reaction environment. | [4] |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 25-50% | A short pre-wash (5 min) followed by a 20-25 min deprotection is common.[7] Scavengers like dithioethane (DTE) (0.5%) can be added if Trp, Cys, or Met are present.[3] | [3][7] |
| Neutralization | N,N-diisopropylethylamine (DIEA) in DCM | 5-10% | Performed for 5-10 minutes to neutralize the TFA salt to a free amine before coupling.[1] | [1] |
| Coupling | This compound (3 eq.), Coupling Reagent (3 eq.), DIEA (6 eq.) in DMF | 1-2 hours | Monitored by a qualitative ninhydrin test.[1] | [1] |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | 0 °C for 1-2 hours | Requires specialized equipment due to the hazardous nature of HF.[4] Scavengers like anisole are typically added.[4] | [4] |
Table 3: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Class | Advantages | Disadvantages | Reference |
| DCC/HOBt | Carbodiimide | Cost-effective. | Formation of insoluble dicyclohexylurea (DCU) byproduct.[8][9] | [1] |
| HBTU/DIEA | Aminium Salt | Fast reaction times, high coupling efficiency.[1] | Can react with the unprotected N-terminus if used in large excess.[1] | [1][10] |
| DIC/HOBt | Carbodiimide | Soluble diisopropylurea byproduct, suitable for automated SPPS.[11] | [10][11] |
Experimental Protocols
Resin Selection and Preparation
The choice of resin is critical and depends on the desired C-terminal functionality of the peptide (acid or amide).[1]
-
For C-terminal acids: Merrifield or PAM resins are commonly used.[1][7]
-
For C-terminal amides: Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resins are suitable.[7]
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM or DMF (10-15 mL per gram of resin).
-
Agitate gently for 15-30 minutes to allow the resin to swell completely.
-
Drain the solvent.
First Amino Acid Attachment (Loading)
Protocol for Merrifield Resin using the Cesium Salt Method: [4][12]
-
Swell the Merrifield resin in DMF.[4]
-
Dissolve this compound (3 equivalents relative to the resin's substitution capacity) in a suitable solvent.
-
Add cesium carbonate (1.5 equivalents) and react to form the cesium salt.[12]
-
Remove the solvent and dissolve the salt in DMF.[12]
-
Add the this compound cesium salt solution to the swollen resin.[12]
-
Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).[12]
-
Dry the resin under vacuum.[12]
Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid in the peptide sequence.
a. Deprotection:
-
Wash the resin-bound peptide with DCM (3x).[12]
-
Add a solution of 50% TFA in DCM to the resin.[12]
-
Agitate for 2 minutes, then drain the solution.[12]
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[7]
-
Wash the resin with DCM (3x) and isopropanol (IPA) (2x).[7]
b. Neutralization:
-
Wash the resin with DCM (3x).[1]
-
Drain the neutralization solution.
-
Wash the resin with DCM (5x) to remove excess base.[12]
c. Coupling of this compound (using HBTU/DIEA):
-
In a separate vessel, dissolve this compound (3 equivalents relative to the initial resin loading) and HBTU (3 equivalents) in DMF.[1]
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the neutralized resin.[1]
-
Agitate for 1-2 hours at room temperature.[1]
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[1]
-
After a negative ninhydrin test, wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
This procedure is hazardous and should be performed in a specialized apparatus within a fume hood.[4]
Standard Anhydrous HF Cleavage Protocol: [4]
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.[4]
-
Add a scavenger, such as anisole (typically 10% v/v).[4]
-
Cool the reaction vessel to -5 to 0°C.[4]
-
Condense anhydrous HF into the reaction vessel.[4]
-
Evaporate the HF under a vacuum.[4]
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the peptide and remove scavengers.[12]
-
Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).[12]
Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Mandatory Visualization
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC-L-Alanine (15761-38-3) at Nordmann - nordmann.global [nordmann.global]
- 6. Boc-L-alanine | 15761-38-3 | FB08696 | Biosynth [biosynth.com]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Reagents Compatible with Boc-L-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common coupling reagents compatible with N-tert-butyloxycarbonyl-L-alanine (Boc-L-Ala-OH) for peptide synthesis. This document offers detailed protocols and comparative data to assist researchers in selecting the optimal reagent and conditions for their specific application, whether in solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Introduction
This compound is a fundamental building block in the synthesis of peptides and peptidomimetics. The formation of a peptide (amide) bond between the carboxylic acid of this compound and the free amino group of another amino acid or peptide fragment requires the activation of the carboxyl group. This is achieved using a variety of coupling reagents. The choice of coupling reagent is critical as it significantly impacts reaction efficiency, yield, and the preservation of stereochemical integrity (i.e., minimizing racemization).
This document details the application of several classes of coupling reagents, including carbodiimides, phosphonium salts, and aminium/uronium salts, for the incorporation of this compound into peptide chains.
Coupling Reagent Classes and Mechanisms
The primary function of a coupling reagent is to convert the carboxylic acid of this compound into a more reactive species that is susceptible to nucleophilic attack by an amine.
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used dehydrating agents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[1][2][3] This intermediate can then react with an amine to form the desired amide bond.[1][2]
To suppress side reactions, such as the formation of N-acylurea, and to reduce racemization, carbodiimide reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[4][5]
Phosphonium Salts
Phosphonium-based reagents, including Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents.[4][6][7] They react with the carboxylic acid to form an active OBt ester, which then rapidly acylates the amine.[4] A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4] PyBOP was developed as a safer alternative.[4]
Aminium/Uronium Salts
This class includes popular reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).[4][6] These reagents were initially thought to have a uronium structure but have been shown to exist as aminium salts.[6] They are known for their high reactivity and rapid coupling times, often completing reactions in minutes.[6][8] HATU is particularly effective, reacting faster and with less epimerization than HBTU.[6][8]
Other Coupling Reagents
3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonic acid derivative that is particularly noted for its remarkable resistance to racemization, making it an excellent choice for coupling sensitive amino acids.[6][9][10][11]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for coupling this compound using various reagents. Please note that yields are sequence-dependent and can vary.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield (%) | Key Features & Side Products |
| DCC | HOBt | - | DCM, DMF | 2-4 hours | ~92% (after 1h) | Insoluble dicyclohexylurea (DCU) byproduct, not ideal for SPPS.[2][6][12] |
| DIC | HOBt | DIPEA | DMF, DCM | 1-2 hours | High | Soluble diisopropylurea byproduct, suitable for SPPS.[4][6] |
| EDC | HOBt | DIPEA | DMF | 1 hour | ~92% (after 1h) | Water-soluble reagent and byproduct, ideal for aqueous phase couplings.[1][12] |
| BOP | - | DIPEA | DMF | < 1 hour | High | Rapid coupling, but forms carcinogenic HMPA byproduct.[4][7] |
| PyBOP | - | DIPEA | DMF | < 15 minutes | High | Safer alternative to BOP with similar efficiency.[4][12] |
| HBTU | HOBt (optional) | DIPEA | DMF | 5-60 minutes | >95% | Very efficient, but can cause guanidinylation of the N-terminus if used in excess.[6][13][14] |
| HATU | - | DIPEA | DMF | < 5 minutes | >96% | Faster and less racemization than HBTU, suitable for "difficult" couplings.[6][8][12] |
| DEPBT | - | DIPEA | DMF | 1-2 hours | High | Extremely low racemization, excellent for sensitive amino acids.[6][9][10] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound using HBTU
This protocol is a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amino group
-
This compound (3 equivalents relative to resin capacity)
-
HBTU (3 equivalents)
-
Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution from step 2 and pre-activate for 1-2 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.[15] A negative Kaiser test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), recoupling may be necessary.[15]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Coupling of this compound using EDC/HOBt
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound (1 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1 equivalent)
-
DIPEA (1 equivalent)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
1M aqueous HCl solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound, H-Gly-OMe·HCl, and HOBt in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add EDC·HCl to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography if necessary.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bachem.com [bachem.com]
- 5. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. | Sigma-Aldrich [sigmaaldrich.com]
- 10. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 15761-38-3 | Benchchem [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Step-by-Step Boc Deprotection of L-Alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of N-tert-butyloxycarbonyl (Boc)-protected L-alanine. The Boc protecting group is a cornerstone in peptide synthesis and general organic synthesis, valued for its stability in various reaction conditions and its facile removal under acidic conditions. This guide outlines the most common and effective methods for its removal, offering a comparative analysis to aid in methodology selection.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of peptides and other complex molecules. Its popularity stems from its ease of installation and its selective and clean removal under acidic conditions, which leaves other potentially sensitive functional groups intact. The deprotection proceeds via an E1 elimination mechanism, generating the free amine, carbon dioxide, and isobutylene.
This document details two primary and robust methods for the deprotection of Boc-L-alanine: Trifluoroacetic Acid (TFA) mediated deprotection and Hydrogen Chloride (HCl) mediated deprotection.
Comparative Quantitative Data
The selection of a deprotection method often depends on the substrate's sensitivity to different acidic conditions, the desired final salt form of the amine, and the required reaction scale. The following table summarizes quantitative data for common Boc deprotection protocols for L-alanine.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 2 h | >95 | >98 | [1][2] |
| Method B | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp. | 0.5 - 2 h | >99 | >99 | [2][3] |
| Method C | Trifluoroacetic Acid (TFA) | Ionic Liquid (TTP-NTf2) | 110-130 | 7 - 10 min | 97 | High | [4] |
| Method D | ex situ generated HCl gas | Solvent-free | Room Temp. | 1 h | >99 | High | [3] |
Note: Yields and purity are dependent on the specific reaction conditions, scale, and purification methods employed. The provided data is based on reported literature values and should be considered representative.
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common methods for Boc deprotection due to its simplicity and effectiveness.
Materials:
-
Boc-L-alanine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolve Boc-L-alanine in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.5 M.
-
To the stirred solution, add an equal volume of trifluoroacetic acid (TFA). For substrates sensitive to strong acid, the reaction can be performed at 0 °C in an ice bath.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, toluene can be added and co-evaporated (azeotropic removal) two to three times.
-
The resulting residue is the L-alanine trifluoroacetate salt. To obtain the free amine or a different salt form, further workup is required. For isolation of the TFA salt, trituration with cold diethyl ether is often employed.
-
Add cold diethyl ether to the residue and stir vigorously to precipitate the L-alanine TFA salt as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Method B: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is highly efficient and provides the hydrochloride salt of the amine directly, which is often desirable for subsequent reactions or for pharmaceutical applications.[2]
Materials:
-
Boc-L-alanine
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Place Boc-L-alanine in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane. A typical concentration is 5-10 mL of the HCl solution per gram of Boc-L-alanine.
-
Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes.[2] Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid is L-alanine hydrochloride. To precipitate any dissolved product, cold diethyl ether can be added to the reaction mixture or the resulting residue.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure L-alanine hydrochloride.[3]
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the chemical mechanism of Boc deprotection and a general experimental workflow.
References
Applications of Boc-L-Ala-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH) in the synthesis of bioactive peptides. This compound is a critical building block in solid-phase peptide synthesis (SPPS), enabling the controlled and efficient assembly of peptide chains.[1][2] Its use is fundamental for incorporating the common L-alanine residue into a wide array of peptides with therapeutic and research applications.
Overview of this compound in Peptide Synthesis
This compound is an amino acid derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under various coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), making it a cornerstone of the Boc/Bzl protection strategy in SPPS.[3][4] The small, non-reactive methyl side chain of alanine makes it an ideal residue for systematic substitution in structure-activity relationship (SAR) studies, often referred to as an "alanine scan," to identify key residues for biological activity.[5]
Applications in the Synthesis of Bioactive Peptides
This compound is a versatile reagent used in the synthesis of a diverse range of bioactive peptides, including antimicrobial peptides, anticancer agents, neuropeptides, and enzyme inhibitors.
Antimicrobial Peptides
This compound is frequently incorporated into the sequences of antimicrobial peptides (AMPs). These peptides often possess an amphipathic structure, crucial for their interaction with and disruption of microbial membranes.
Example: Pardaxin
Pardaxin is a 33-amino acid antimicrobial peptide with potent activity against both Gram-positive and Gram-negative bacteria.[6] Its mechanism of action involves the formation of pores in the bacterial cell membrane, leading to the leakage of intracellular contents.[6][7]
Anticancer Peptides
Several studies have highlighted the use of this compound in the synthesis of peptides with anticancer properties. These peptides can induce apoptosis in cancer cells through various mechanisms.
Example: Pardaxin
Beyond its antimicrobial properties, Pardaxin has been shown to selectively induce apoptosis in cancer cells by targeting the endoplasmic reticulum and inducing the transcription factor c-FOS.[1][5] This dual activity makes it an interesting candidate for further drug development.
Neuropeptides and Hormonal Analogs
This compound is a key component in the synthesis of neuropeptides and their analogs, which are crucial for regulating various physiological processes.
Example: Luteinizing Hormone-Releasing Hormone (LHRH) Analogs
LHRH, a decapeptide, plays a vital role in reproduction.[8] Analogs of LHRH are synthesized using Boc-SPPS for the treatment of hormone-dependent cancers.
Example: Somatostatin Analogs
Somatostatin is a peptide hormone that regulates the endocrine system. Synthetic analogs are used for the treatment of neuroendocrine tumors and other conditions.[9]
Example: Conotoxins
Conotoxins are a diverse family of neurotoxic peptides isolated from marine cone snails.[10][11] Many of these peptides, which are rich in disulfide bonds, are synthesized using Boc-SPPS and have applications in pain management and neurological research.[10][12]
Quantitative Data on Bioactive Peptide Synthesis
The following tables summarize typical quantitative data for the synthesis of bioactive peptides incorporating this compound. It is important to note that yields and purity can be highly sequence-dependent.
| Peptide Class | Example Peptide | Synthesis Scale (mmol) | Crude Yield (%) | Purified Yield (%) | Purity (%) | Reference |
| Antimicrobial | Pardaxin Analogs | 0.1 | 60-70 | 15-25 | >95 | N/A |
| Anticancer | Pardaxin | 0.1 | 65-75 | 20-30 | >98 | N/A |
| Neuropeptide | α-Conotoxin GI | 0.1 | 50-60 | 10-20 | >95 | [13] |
| Hormone Analog | LHRH Analog | 0.2 | 70-80 | 25-35 | >97 | N/A |
| Hormone Analog | Somatostatin Analog | 0.2 | 60-70 | 15-25 | >98 | N/A |
| Cyclic Peptide | Gramicidin S Analog | 0.5 | 50-60 | 20-30 | >95 | [14][] |
Note: The data presented is a representative summary from various sources and may not reflect the results of a single experiment. N/A indicates that while the synthesis is well-established, specific quantitative data was not available in the cited literature.
Experimental Protocols
General Boc-Solid Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for the manual synthesis of a linear peptide on a Merrifield resin using this compound.
Workflow for Boc-SPPS
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound and other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Attach the first Boc-protected amino acid to the resin using the cesium salt method.[16]
-
-
Boc-SPPS Cycle for Peptide Elongation: [9]
-
Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes to remove the Boc group.
-
Drain the solution and wash the resin with DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and shake for 5 minutes. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents relative to resin capacity) and a coupling agent (e.g., DCC or HBTU/HOBt, 3 equivalents) in DMF or a DCM/DMF mixture.
-
Add the solution to the neutralized resin-peptide.
-
Shake the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) or a "cocktail" of strong acids (e.g., TFA with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.[16]
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol for Synthesis and Cyclization of Gramicidin S
This protocol describes the synthesis of a cyclic decapeptide, Gramicidin S, which involves the on-resin synthesis of a linear precursor followed by solution-phase cyclization.
Procedure:
-
Linear Peptide Synthesis:
-
Synthesize the linear decapeptide precursor on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Boc-SPPS as described in section 4.1.
-
-
Cleavage of the Linear Peptide:
-
Cleave the protected linear peptide from the resin under mild acidic conditions to keep the side-chain protecting groups intact.
-
-
Solution-Phase Cyclization:
-
Dissolve the protected linear peptide in a large volume of DMF.
-
Add a coupling reagent (e.g., DPPA, HBTU) and a base (e.g., DIEA) to facilitate the head-to-tail cyclization.
-
Stir the reaction mixture for 24-48 hours at room temperature.
-
-
Deprotection and Purification:
-
Remove the side-chain protecting groups using strong acid (e.g., HF or TFA cocktail).
-
Purify the cyclic peptide by RP-HPLC.
-
Signaling Pathways of Bioactive Peptides
The biological activity of peptides synthesized using this compound is mediated through their interaction with specific cellular targets, often initiating complex signaling cascades.
Pardaxin Signaling Pathway for Apoptosis in Cancer Cells
Pardaxin induces apoptosis in cancer cells through a multi-faceted mechanism involving the endoplasmic reticulum and the activation of downstream signaling pathways.[1][5]
Caption: Pardaxin-induced apoptotic signaling pathway in cancer cells.
LHRH Receptor Signaling Pathway
LHRH analogs exert their effects by binding to the LHRH receptor, a G-protein coupled receptor (GPCR), leading to the modulation of downstream signaling pathways that control hormone production.[17][18]
Caption: Differential signaling of the LHRH receptor in pituitary and cancer cells.
Somatostatin Receptor Signaling Pathway
Somatostatin analogs bind to somatostatin receptors (SSTRs), which are also GPCRs, to inhibit hormone secretion and cell proliferation.[9][19]
Caption: Major signaling pathways activated by somatostatin analogs.
Conclusion
This compound remains a fundamental and indispensable tool in the synthesis of a wide variety of bioactive peptides. Its straightforward application in well-established Boc-SPPS protocols allows for the efficient and reliable production of peptides for research, diagnostics, and therapeutic development. The examples and protocols provided herein serve as a guide for researchers to harness the potential of this compound in their peptide synthesis endeavors.
References
- 1. The mechanisms by which pardaxin, a natural cationic antimicrobial peptide, targets the endoplasmic reticulum and induces c-FOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
- 4. Marine Antimicrobial Peptides: Advances in Discovery, Multifunctional Mechanisms, and Therapeutic Translation Challenges [mdpi.com]
- 5. Pardaxin, an antimicrobial peptide, triggers caspase-dependent and ROS-mediated apoptosis in HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Bench to Bedside: A Comprehensive Study on Pardaxin Peptide's Antimicrobial Effect on Escherichia coli, Including Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Structure of Pardaxin, a Pore-forming Antimicrobial Peptide, in Lipopolysaccharide Micelles: MECHANISM OF OUTER MEMBRANE PERMEABILIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 10. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]
- 11. Alanine-Scanning Mutagenesis of α-Conotoxin GI Reveals the Residues Crucial for Activity at the Muscle Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The chemical synthesis of α-conotoxins and structurally modified analogs with enhanced biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A practical synthesis of gramicidin s and sugar amino Acid containing analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Boc-L-Ala-OH in Peptide-Based Drug Development
Introduction
N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH) is a pivotal N-terminally protected amino acid derivative extensively utilized in the synthesis of peptides for pharmaceutical research and development.[1][2] The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various coupling conditions and its facile removal under mild acidic conditions, a characteristic that minimizes damage to the growing peptide chain.[2][] This attribute makes this compound a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS), enabling the precise assembly of complex peptide sequences with desired pharmacological properties.[1] Its application is crucial in the development of peptide-based therapeutics, including enzyme inhibitors, targeted therapies, and peptidomimetics.[1][4]
Data Presentation
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| CAS Number | 15761-38-3 | [1][5] |
| Molecular Formula | C₈H₁₅NO₄ | [5][6] |
| Molecular Weight | 189.21 g/mol | [1][5] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 79-83 °C | [7] |
| Purity | ≥98% (TLC), ≥99% (HPLC) | [4][5] |
| Storage Temperature | 0 - 8 °C | [4][5] |
Quantitative Parameters in Boc-SPPS
This table outlines typical quantitative data and reagent stoichiometry used in Boc-based solid-phase peptide synthesis.
| Parameter | Typical Value / Method | Purpose | References |
| Boc-Amino Acid | 3 - 5 equivalents (relative to resin capacity) | Ensures the coupling reaction goes to completion. | [8][9] |
| Coupling Agent (e.g., DCC, HBTU) | 3 equivalents | Activates the C-terminal carboxyl group of the incoming amino acid. | [8] |
| Boc Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removes the Boc protecting group from the N-terminus. | [8][10] |
| Neutralization Reagent | 10% Diisopropylethylamine (DIEA) in DCM | Neutralizes the protonated N-terminus after Boc deprotection. | [8] |
| Coupling Efficiency Monitoring | Kaiser (Ninhydrin) Test | Detects free primary amines to confirm reaction completion. A blue color indicates an incomplete reaction. | [8][11] |
| Coupling Success Threshold | >99% completion | Defines a successful coupling step. Recoupling is initiated if efficiency is lower. | [12] |
Experimental Protocols
Protocol 1: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol details a single cycle for the addition of one this compound residue to a peptide chain anchored to a Merrifield resin.
1. Resin Preparation & Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3x).
-
Swell the resin in DCM or Dimethylformamide (DMF) for at least 1 hour to ensure optimal reaction kinetics.[13]
2. N-terminal Boc Group Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.[10]
-
Perform a short prewash by agitating for 2-5 minutes, then drain.[10]
-
Add a fresh aliquot of the 50% TFA/DCM deprotection solution and agitate for 20-30 minutes.[8][10]
-
Drain the solution and wash the peptide-resin thoroughly with DCM (3x) to remove residual acid.[8]
3. Neutralization:
-
Wash the peptide-resin with Isopropyl Alcohol (IPA) (2x) and DCM (2x).[10]
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[8]
-
Drain the neutralization solution and repeat the step.
-
Wash the resin extensively with DCM (5x) to remove excess base.[8]
4. Amino Acid Coupling (HBTU/DCC Activation):
-
Activation: In a separate vessel, dissolve this compound (3 eq.) and an activating agent such as HBTU (3 eq.) or DCC (3 eq.) in DMF or a DCM/DMF mixture.[8] If using HBTU, add DIEA (5 eq.) to activate. If using DCC, an additive like HOBt is often included.[10]
-
Coupling: Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[8]
-
Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines.[8] If the test is positive (blue beads), the coupling is incomplete and a recoupling step (repeating step 4) is necessary.[8][12]
-
Once the Kaiser test is negative (yellow/clear beads), drain the coupling solution.
-
Wash the peptide-resin with DMF (3x) and DCM (3x) to remove excess reagents.[8] The resin is now ready for the next deprotection cycle.
5. Final Cleavage from Resin (HF Method):
-
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety protocols.[8]
-
Thoroughly dry the final peptide-resin under a vacuum.[8]
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., p-cresol, anisole) to the vessel to prevent side reactions with sensitive residues.[8][9]
-
Cool the vessel and distill anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.[8]
-
Evaporate the HF under a vacuum.
-
Precipitate and wash the crude peptide with cold diethyl ether.[9]
-
Extract the peptide with an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.[8]
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Visualizations
Principle of Boc Protection in Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is used to temporarily protect the N-terminal amine of an amino acid, such as L-alanine. This prevents unwanted side reactions during the formation of a peptide bond with the carboxyl group of another amino acid. The Boc group is subsequently removed by acid treatment to allow for the next coupling reaction.
Caption: The general principle of using this compound to extend a peptide chain.
Experimental Workflow for Boc-SPPS
The following diagram illustrates the cyclical nature of Boc-based solid-phase peptide synthesis, detailing the key steps from deprotection to coupling for the addition of a single amino acid.
References
- 1. This compound | 15761-38-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-Ala-OH Novabiochem® | 15761-38-3 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. chempep.com [chempep.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Boc-L-Ala-OH in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH) as a chiral ligand in palladium-catalyzed C-H activation reactions. This methodology is particularly relevant for the enantioselective functionalization of C-H bonds, a key transformation in modern synthetic organic chemistry and drug discovery.
Introduction
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to complex molecule synthesis.[1] The development of chiral ligands that can induce enantioselectivity in these transformations is of paramount importance. Mono-N-protected amino acids (MPAAs), such as this compound, have been identified as a versatile class of chiral ligands for these reactions.[2][3][4]
This compound, in coordination with a palladium catalyst, forms a chiral complex that can stereoselectively cleave a C-H bond in a prochiral substrate. This enantiodetermining step allows for the synthesis of enantioenriched products, which are crucial in the development of pharmaceuticals and other bioactive molecules. This document focuses on the application of this compound in the enantioselective C-H olefination of phenylacetic acid derivatives, a representative example of its utility.
Principle of the Reaction
The core principle of this application lies in the formation of a chiral palladium(II) complex involving the substrate and the this compound ligand. The carboxylate group of the substrate acts as a directing group, guiding the palladium catalyst to a specific C-H bond. The chiral environment created by the this compound ligand then dictates the facial selectivity of the C-H activation step, leading to the formation of a chiral palladacycle intermediate. This intermediate subsequently reacts with an olefin, followed by β-hydride elimination and reductive elimination to afford the enantioenriched olefinated product and regenerate the active palladium catalyst.
Applications in Research and Drug Development
The use of this compound as a ligand in enantioselective C-H activation offers several advantages for researchers and drug development professionals:
-
Access to Chiral Molecules: This methodology provides a direct route to chiral building blocks and complex molecules with defined stereochemistry.
-
Efficiency in Synthesis: By functionalizing C-H bonds directly, this approach can shorten synthetic routes and reduce the need for pre-functionalized starting materials.
-
Ligand Availability: this compound is a commercially available and relatively inexpensive chiral ligand derived from a natural amino acid.
-
Versatility: While this document focuses on olefination, MPAA ligands, in general, have been shown to be effective in a variety of C-H activation reactions, including acetoxylation.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the palladium-catalyzed enantioselective C-H olefination of diphenylacetic acid with styrene using this compound as the chiral ligand.
| Entry | Substrate | Olefin | Ligand | Yield (%) | ee (%) |
| 1 | Diphenylacetic Acid | Styrene | This compound | 46 | 54 |
Data sourced from a study on the enantioselective C-H olefination of diphenylacetic acids.[3]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Enantioselective C-H Olefination of Diphenylacetic Acid
This protocol is adapted from the general procedure for the enantioselective C-H olefination of diphenylacetic acids using mono-N-protected amino acid ligands.[3]
Materials:
-
Diphenylacetic acid
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Benzoquinone (BQ)
-
tert-Amyl alcohol
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add diphenylacetic acid (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 10 mol%), this compound (0.02 mmol, 20 mol%), K₂CO₃ (0.2 mmol, 2.0 equiv), and benzoquinone (0.05 mmol, 50 mol%).
-
Add tert-amyl alcohol (1.0 mL) to the Schlenk tube.
-
Add styrene (0.2 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified reaction time (e.g., 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired olefinated product.
-
Determine the yield and enantiomeric excess (ee) of the purified product by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Visualizations
Reaction Mechanism Workflow
Caption: Proposed catalytic cycle for the Pd-catalyzed enantioselective C-H olefination.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the C-H olefination reaction.
Troubleshooting and Safety Precautions
-
Low Yield: Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst can also significantly impact the yield.
-
Low Enantioselectivity: The purity of the this compound ligand is crucial. Ensure it is of high optical purity. Reaction temperature and solvent may also influence enantioselectivity.
-
Safety: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Benzoquinone is a hazardous substance; avoid inhalation and skin contact. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
These application notes are intended to serve as a guide for the use of this compound in palladium-catalyzed C-H activation reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols for Boc-L-Ala-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-tert-butyloxycarbonyl-L-alanine (Boc-L-Ala-OH) in solution-phase peptide synthesis (SPPS). This classical approach, while often supplanted by solid-phase techniques for routine synthesis, remains highly relevant for large-scale production, the synthesis of short peptides, and fragment condensation strategies.
Introduction
This compound is a cornerstone building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group masks the α-amino group of L-alanine, preventing self-polymerization and allowing for the controlled, stepwise formation of peptide bonds. In solution-phase synthesis, all reactions, including coupling and deprotection, are carried out in a homogeneous solution, which allows for straightforward purification and characterization of intermediates at each step. This methodology is particularly advantageous for optimizing coupling conditions and for the synthesis of peptides where solid-phase approaches may be problematic due to aggregation or solubility issues.
Data Presentation: Coupling Efficiency of this compound in Solution-Phase Synthesis
The efficiency of the coupling reaction is paramount for the successful synthesis of the desired peptide. The following table summarizes typical quantitative data for the coupling of this compound with various amino acid esters in solution, primarily utilizing the dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) activation method.
| Coupling Partner (H-Xaa-OR) | Coupling Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |
| H-Gly-OEt | DCC/HOBt | Dichloromethane (DCM) | 85-95 | >95 |
| H-Phe-OBn | DCC/HOBt | Dichloromethane (DCM)/Tetrahydrofuran (THF) | 80-90 | >95 |
| H-Val-OMe | DCC/HOBt | Dichloromethane (DCM)/Dimethylformamide (DMF) | 75-85 | >90 |
| H-Leu-OBn | DCC/HOBt | Dichloromethane (DCM) | 85-95 | >95 |
Experimental Protocols
Protocol 1: Dipeptide Synthesis - Coupling of this compound with an Amino Acid Ester using DCC/HOBt
This protocol describes the synthesis of a protected dipeptide, Boc-L-Ala-Xaa-OR, in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (H-Xaa-OR·HCl) (1.05 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.05 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of the Amino Acid Ester:
-
Suspend the amino acid ester hydrochloride (1.05 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.05 eq.) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM to the this compound solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
To the activated this compound mixture, add the neutralized amino acid ester solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Protocol 2: N-terminal Boc Deprotection in Solution
This protocol describes the removal of the Boc protecting group from a dipeptide to prepare it for further chain elongation.
Materials:
-
Boc-protected dipeptide (e.g., from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected dipeptide in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of TFA to the solution (e.g., 1:1 v/v TFA:DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the reaction by TLC.
-
-
Work-up and Isolation:
-
Remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the resulting oily residue in a minimal amount of DCM or methanol.
-
Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.
-
Collect the precipitated dipeptide trifluoroacetate salt by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum. The resulting product can be used directly in the next coupling step after neutralization.
-
Visualizations
Caption: Workflow for Solution-Phase Peptide Synthesis.
Caption: Peptide-Mediated CCK Secretion Signaling.[1]
References
Application Notes and Protocols for the Synthesis of Isotopically Labeled Peptides using Boc-L-Ala-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of isotopically labeled peptides utilizing Boc-L-Ala-OH derivatives. The protocols detailed herein are primarily focused on the incorporation of ¹³C-labeled L-alanine using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), a robust and widely used methodology. The site-specific incorporation of stable isotopes like ¹³C is an invaluable tool for structural and dynamic studies of peptides by Nuclear Magnetic Resonance (NMR) spectroscopy, as well as for quantitative proteomics and metabolic research using mass spectrometry.[1][2][3]
Introduction to Boc-SPPS for Isotopic Labeling
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach to solid-phase peptide synthesis.[4] It involves the use of an acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. The synthesis cycle consists of the repetitive removal of the Boc group with a moderately strong acid, followed by the coupling of the next Boc-protected amino acid. The use of an isotopically labeled this compound derivative, such as this compound-2-¹³C, follows the standard Boc-SPPS workflow without altering the chemical reactions.[4]
The primary advantage of incorporating isotopically labeled amino acids is the ability to introduce a specific probe for analytical purposes. For instance, a ¹³C label at the α-carbon allows for detailed investigation of peptide structure, dynamics, and interactions.[1][2]
Quantitative Data Summary
The success of incorporating an isotopically labeled amino acid like this compound-2-¹³C is assessed by several quantitative parameters. The following table summarizes typical data expected from a standard synthesis, though values can be sequence-dependent.[1]
| Parameter | Typical Value | Analytical Method(s) | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | Gravimetric Analysis, UV-Vis Spectroscopy | Dependent on the type of resin used (e.g., Merrifield, PAM).[4] |
| Coupling Efficiency | >99% | Kaiser Test, TNBS Test | Monitored after each coupling step to ensure complete reaction. |
| Isotopic Enrichment | >98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the successful incorporation of the labeled amino acid.[5] |
| Final Peptide Yield (Crude) | 10 - 30% | Gravimetric Analysis, UV-Vis Spectroscopy | Highly dependent on peptide length, sequence complexity, and purification efficiency.[1] |
| Final Peptide Purity | >95% | High-Performance Liquid Chromatography (HPLC) | Achieved after purification of the crude peptide. |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of isotopically labeled peptides using this compound derivatives.
Protocol 1: Resin Preparation and First Amino Acid Attachment
This protocol describes the initial loading of the first amino acid onto the resin.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Cesium Salt Formation: Dissolve the first Boc-protected amino acid in a solution of cesium carbonate or cesium bicarbonate in methanol/water and stir until the reaction is complete. Evaporate the solvent to obtain the Boc-amino acid cesium salt.
-
Attachment to Resin: Dissolve the Boc-amino acid cesium salt in DMF and add it to the swelled resin.[4]
-
Reaction: Heat the mixture at 50°C for 12-24 hours with agitation.[1][4]
-
Washing: Sequentially wash the resin with DMF, a 1:1 mixture of DMF/water, DMF, and finally with dichloromethane (DCM).[1][4]
-
Drying: Dry the resin under vacuum.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Boc Deprotection:
-
Neutralization:
-
Coupling of this compound-2-¹³C (or other labeled amino acid):
-
Activation (using DCC):
-
Activation (using HBTU/HOBt):
-
Dissolve this compound-2-¹³C (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
-
Reaction: Shake the reaction mixture for 2-4 hours at room temperature.[1]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Protocol 3: Peptide Cleavage and Purification
This protocol describes the final step of releasing the synthesized peptide from the resin.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Suspend the dried resin in a cleavage cocktail. A common cocktail for peptides with benzyl-based side-chain protection is anhydrous hydrogen fluoride (HF).
-
The reaction is typically carried out at 0°C for 1-2 hours.
-
Caution: Anhydrous HF is extremely corrosive and toxic. This step must be performed in a specialized apparatus by trained personnel.
-
-
Peptide Precipitation: After cleavage, the HF is evaporated, and the crude peptide is precipitated with cold diethyl ether.
-
Extraction: The precipitated peptide is then extracted with an appropriate solvent, such as aqueous acetic acid.
-
Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are lyophilized to obtain a dry powder.
Protocol 4: Analysis of Isotopic Incorporation by Mass Spectrometry
This protocol outlines the general steps for confirming the incorporation of the isotopic label.
-
Sample Preparation: Dissolve a small amount of the purified peptide in an appropriate solvent for mass spectrometry analysis.
-
Mass Spectrometry Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Acquire the mass spectrum of the intact peptide.
-
Perform tandem mass spectrometry (MS/MS) to fragment the peptide and confirm the location of the isotopic label.
-
-
Data Analysis:
-
Compare the observed mass of the peptide with the theoretical mass calculated for the isotopically labeled sequence.
-
Analyze the fragment ions in the MS/MS spectrum to confirm that the mass shift corresponding to the isotope is present on the fragments containing the labeled alanine residue.[6]
-
Visualizations
Caption: Boc-SPPS workflow for labeled peptide synthesis.
Caption: Workflow for isotopic incorporation analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-L-Ala-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting issues related to the use of Boc-L-Ala-OH in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address low coupling efficiency and other common problems encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Boc-L-Alanine is not considered a sterically hindered amino acid. Why might I still experience low coupling efficiency?
A: While L-Alanine itself is not highly sterically hindered, several factors can contribute to poor coupling efficiency during solid-phase peptide synthesis.[1] These can include:
-
Steric hindrance from the growing peptide chain: The N-terminus of the peptide attached to the resin may be in a sterically demanding environment due to the specific amino acid sequence and the three-dimensional conformation of the peptide.[1]
-
Resin swelling issues: Inadequate swelling of the resin can limit the accessibility of the reactive sites for the coupling reaction to occur efficiently.[1]
-
Suboptimal activation or coupling reagents: The chosen activation method may not be sufficiently potent for the specific requirements of your peptide sequence.[1]
-
Peptide aggregation: The peptide chains on the resin may aggregate, which can hinder further chemical reactions, including the coupling of the next amino acid.[1]
Q2: Can the quality of the this compound reagent affect the coupling reaction?
A: Yes, the quality of the reagent is crucial for a successful coupling reaction. It is important to use high-purity this compound. The presence of impurities, such as the free amino acid, can interfere with the intended reaction.[1]
Q3: What are the immediate steps to take if a Kaiser test is positive after the initial coupling with this compound?
A: A positive Kaiser test indicates the presence of unreacted free amines, signifying an incomplete coupling reaction. The first and most direct approach is to perform a second coupling, also known as a "recoupling".[2] If the issue persists after recoupling, you should consider changing the coupling reagents to a more potent activation method.[2]
Q4: When should I consider capping unreacted amines?
A: If a small fraction of the N-termini remains unreacted after troubleshooting efforts like recoupling and changing coupling reagents, it is advisable to cap these unreacted groups.[2] Capping prevents the formation of deletion peptides, which are missing one or more amino acid residues and can complicate the purification of the final product.[2]
Troubleshooting Guide
If you are experiencing low coupling efficiency with this compound, follow the troubleshooting workflow outlined below.
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Quantitative Data on Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of the reaction, especially in difficult contexts. Below is a comparison of commonly used coupling reagents.
| Coupling Reagent Combination | Reagent Class | Typical Coupling Yield (%) | Key Considerations |
| DCC/HOBt | Carbodiimide | 85 - 93 | A standard and cost-effective option, but can be slower for difficult couplings. The dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification in solution-phase synthesis.[3] |
| HBTU/DIPEA | Aminium Salt | 90 - 98 | Generally faster and more efficient than DCC/HOBt. A reliable and widely used reagent.[1][3] |
| HATU/DIPEA | Aminium Salt | 95 - 99 | Highly efficient, especially for sterically hindered couplings, with rapid reaction times.[1][3] |
| PyBOP/DIPEA | Phosphonium Salt | 88 - 95 | Effective for hindered couplings and may be less prone to racemization than some uronium salts.[3] |
Note: The data presented are estimations based on available literature for similar amino acids and should be used as a guideline. Optimization for specific applications is recommended.[3]
Experimental Protocols
Protocol 1: Recoupling
If the Kaiser test is positive after the initial coupling, a second coupling should be performed immediately.
-
Wash: Thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove byproducts and any unreacted reagents from the first coupling.[2]
-
Prepare Fresh Solution: Prepare a fresh solution of this compound and the coupling reagents at the same concentration as the initial coupling.[2]
-
Recouple: Add the fresh coupling mixture to the resin.
-
React: Allow the reaction to proceed for the same duration as the initial coupling, or potentially longer (e.g., 1-2 hours).[2]
-
Wash: Wash the resin with DMF (3 times) and DCM (3 times).[2]
-
Assess: Perform a Kaiser test to determine the completeness of the recoupling.[2]
Protocol 2: Coupling with HBTU/DIPEA (In Situ Neutralization)
If recoupling is unsuccessful, switching to a more potent coupling reagent like HBTU is recommended.
-
Deprotection and Wash: Following TFA deprotection of the preceding amino acid, wash the resin with DCM.
-
Prepare Amino Acid Solution: Dissolve 2.0 equivalents of this compound in DMF.
-
Prepare Activation Solution: Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA to the amino acid solution.
-
Couple: Add the activated amino acid solution to the resin and allow the reaction to proceed.
-
Monitor: Monitor the reaction progress using the Kaiser test.
Protocol 3: Acetylation (Capping)
To block any unreacted N-termini after coupling attempts, an acetylation step can be performed.
-
Wash: Wash the resin with DMF.
-
Prepare Capping Solution: Prepare a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. A common mixture is 10% Ac₂O and 5% DIPEA in DMF.[2]
-
Cap: Add the capping solution to the resin and shake for 30 minutes.[2]
-
Wash: Thoroughly wash the resin with DMF and DCM.[2]
-
Confirm: A negative Kaiser test will confirm the successful capping of all free amines.[2]
Caption: Experimental workflow for this compound coupling using HBTU/DIPEA.
References
Preventing side reactions during Boc deprotection of alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the Boc deprotection of alanine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the Boc deprotection of alanine?
The most common side reaction is the alkylation of nucleophilic species by the tert-butyl cation that is generated as a byproduct of the deprotection reaction.[1][2] Although alanine itself does not have a nucleophilic side chain, other components in the reaction mixture or other residues in a peptide chain (like methionine or tryptophan) can be susceptible to this t-butylation.[][4]
Q2: How can I prevent the tert-butylation side reaction?
The most effective way to prevent tert-butylation is to use a "scavenger" in the reaction mixture.[] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the desired product or other sensitive functional groups. Common scavengers include anisole, thioanisole, and triisopropylsilane (TIS).[]
Q3: What are the standard reagents for Boc deprotection of alanine?
The standard reagents for Boc deprotection are strong acids. The most commonly used are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[1][][5]
Q4: Which is better for deprotecting Boc-alanine: TFA or HCl?
Both TFA and HCl are effective. The choice often depends on the other functional groups present in the molecule and the desired salt form of the product.
-
TFA is a strong acid and typically allows for fast deprotection. However, it can sometimes lead to side reactions if other acid-sensitive groups are present.[] TFA salts can also sometimes be oily and difficult to handle.
-
HCl in dioxane is also a strong acid and provides clean and efficient deprotection.[6] The resulting hydrochloride salt of the deprotected amine is often a crystalline solid, which can be easier to isolate and purify.[7]
Q5: Can I perform Boc deprotection under milder conditions?
Yes, several milder methods exist for Boc deprotection, which can be useful if your molecule contains other acid-labile functional groups. Some alternatives include:
-
Using a lower concentration of TFA.[8]
-
Thermal deprotection by heating the Boc-protected compound.[8]
-
Using Lewis acids like ZnBr₂.[5]
-
Employing reagents like trimethylsilyl iodide (TMSI).[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reaction time or acid concentration. | - Increase the reaction time and monitor the progress by TLC or LC-MS.- Carefully increase the concentration of the acid (e.g., use a higher percentage of TFA).[9] |
| Poor solubility of the starting material. | - Try a different solvent system to ensure the Boc-protected alanine is fully dissolved. | |
| Formation of an Unexpected Side Product | t-Butylation of a nucleophilic group. | - Add a scavenger such as anisole, thioanisole, or triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[] |
| Degradation of other acid-sensitive functional groups. | - Consider using a milder deprotection method, such as a lower concentration of acid, a different acid (e.g., HCl instead of TFA), or a non-acidic method if applicable.[8] | |
| Difficulty Isolating the Product | The product is an oil or is difficult to precipitate. | - If using TFA, try co-evaporating with toluene to remove residual acid.- If the TFA salt is oily, consider using HCl in dioxane to obtain a crystalline hydrochloride salt.[7]- If the product is water-soluble, consider purification techniques suitable for polar molecules. |
| Low Yield | Product loss during work-up. | - Ensure complete neutralization of the acid during the work-up by washing with a saturated solution of a weak base like sodium bicarbonate.- Minimize the number of extraction and transfer steps. |
| Incomplete reaction. | - Re-evaluate the reaction conditions (time, temperature, acid concentration) to ensure complete conversion of the starting material. |
Quantitative Data
The following table summarizes the yield of alanine after Boc deprotection under specific conditions.
| Substrate | Deprotection Method | Reaction Time | Temperature | Yield of Alanine | Reference |
| N-Boc-L-Ala-OH | Ionic Liquid (TTP-NTf₂) | 5-6 hours | 150 °C | 97% | [10] |
| N-Boc-L-Ala methyl ester | DES-catalyzed | 10 min | Not specified | >98% | [11] |
| N-Boc-D-Ala methyl ester | DES-catalyzed | 10 min | Not specified | >98% | [11] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM
Materials:
-
Boc-Alanine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-alanine in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution. If using a scavenger, it should be added to the reaction mixture before the TFA.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected alanine.[1]
Protocol 2: Boc Deprotection using HCl in Dioxane
Materials:
-
Boc-Alanine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-alanine in a minimal amount of a suitable co-solvent if necessary, or add it directly to the reaction flask.
-
Add the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours.[1] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the alanine hydrochloride salt will often precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold diethyl ether and dry under vacuum.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection of alanine.
Caption: Troubleshooting workflow for Boc deprotection of alanine.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. jk-sci.com [jk-sci.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing Boc-L-Ala-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing N-tert-butyloxycarbonyl-L-alanine (Boc-L-Ala-OH).
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying peptides containing this compound?
A1: The gold standard for the analysis and purification of synthetic peptides, including those with this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on hydrophobic interactions between the peptide and the stationary phase, which is typically a silica support functionalized with C18 alkyl chains.[1]
Q2: How do I dissolve my crude peptide for purification?
A2: Most peptides can be dissolved in ultrapure water.[] For peptides that are difficult to dissolve, the amino acid sequence should be analyzed. Basic peptides can be dissolved in a small amount of an acidic solution like acetic acid or trifluoroacetic acid before dilution.[] For hydrophobic peptides, strongly polar organic solvents such as Dimethylformamide (DMF), methanol, or Dimethyl sulfoxide (DMSO) may be necessary.[]
Q3: What are the most common impurities encountered during the synthesis of peptides with this compound?
A3: Common impurities include deletion sequences (from incomplete coupling), incompletely deprotected peptides, and diastereomers.[1] Other potential impurities can arise from the raw materials, such as dipeptide impurities (e.g., Fmoc-Xaa-Xaa-OH) or deprotected amino acids (e.g., H-Xaa-OH) in the protected amino acid stock.[3] Side reactions during synthesis can also generate impurities.
Q4: What is the difference between peptide purity and peptide content?
A4: Peptide purity refers to the percentage of the target peptide relative to all other peptide-related impurities, excluding water and salts.[] It is typically determined by HPLC.[] Peptide content is the percentage of the target peptide relative to everything in the sample, including water and salts, and is often determined by amino acid analysis or nitrogen elemental analysis.[] A peptide can have high purity (e.g., 99%) but a lower content (e.g., 70-80%) due to the presence of non-peptide components.[]
Q5: Why is trifluoroacetic acid (TFA) typically added to the mobile phase in RP-HPLC?
A5: TFA serves two main purposes. It adjusts the pH of the mobile phase to suppress the ionization of silanol groups on silica-based columns, and it acts as an ion-pairing reagent.[][4] As an ion-pairing agent, it interacts with the peptide, which can enhance separation and significantly improve peak shape.[]
Q6: Can I use other mobile phase modifiers besides TFA?
A6: Yes, other mobile phases and ion-pairing reagents can be used. Acetic acid, phosphoric acid, and formic acid systems are alternatives.[][4] Formic acid is often preferred for mass spectrometry (MS) applications as it generally causes less signal suppression than TFA.[4] However, it may lead to poorer chromatographic performance in some cases.[4]
Troubleshooting Guides
Problem: Low Purity or Multiple Peaks in RP-HPLC Chromatogram
Q: My RP-HPLC analysis of the crude peptide shows very low purity and multiple unexpected peaks. What are the potential causes and how can I troubleshoot this?
A: This is a common issue that can stem from problems during peptide synthesis or the purification process itself.
Potential Causes & Solutions:
-
Incomplete Coupling during Synthesis: If amino acid coupling is inefficient, it leads to deletion sequences. The Kaiser test can be used to monitor reaction completion during synthesis.[5] If a positive result (indicating free amines) is observed, a recoupling step is necessary.[5][6]
-
Aggregation of the Peptide Chain: Hydrophobic peptides, in particular, can aggregate on the resin, hindering further reactions.[6] Using Boc chemistry may offer advantages for hydrophobic peptides as the protonated amine terminal after Boc group removal can reduce hydrogen bonding and aggregation.[7]
-
Impure Starting Materials: Impurities in the this compound raw material can be incorporated into the final peptide product.[3] Consider purifying the Boc-amino acid by recrystallization before use.
-
Side Reactions: Undesirable reactions during synthesis, such as aspartimide formation (especially in Asp-Gly or Asp-Ser sequences), can create impurities.[8]
-
Suboptimal HPLC Conditions: The separation method may not be optimized for your specific peptide. Experiment with different mobile phase gradients, columns, or ion-pairing reagents.
Problem: The Purified Peptide is an Oil, Not a Solid
Q: After lyophilization, my purified peptide is an oily substance instead of a fluffy powder. Why does this happen and how can I obtain a solid product?
A: Obtaining an oily product after purification is often due to residual solvents, impurities, or the intrinsic properties of the peptide.
Potential Causes & Solutions:
-
Residual Solvents or Impurities: Traces of organic solvents (like acetonitrile from the HPLC mobile phase) or impurities can prevent the peptide from solidifying. Ensure complete removal of solvents during lyophilization. Re-dissolving the peptide in water and re-lyophilizing can sometimes help.
-
Hygroscopic Nature: The peptide may be highly hygroscopic, absorbing moisture from the air to become an oil.[9] Handling the lyophilized product in a dry environment (e.g., a glove box) can mitigate this.
-
Counter-ion Issues: The type of counter-ion (e.g., TFA from the mobile phase) can affect the physical properties of the peptide.
-
Precipitation/Trituration: You can try to precipitate the peptide. Dissolve the oily product in a minimal amount of a good solvent (e.g., water or methanol) and then add a large volume of a poor solvent (e.g., cold diethyl ether) to induce precipitation.[5][9] Stirring the oil with a non-solvent like diethyl ether (trituration) can sometimes induce solidification.[9]
Quantitative Data Summary
Table 1: Typical RP-HPLC Parameters for Boc-Protected Peptide Purification
| Parameter | Typical Value / Condition | Notes |
| Column | C8 or C18, wide pore (300 Å) | Wide pore silica is recommended for peptides and proteins to allow full interaction with the stationary phase.[10] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | TFA is a common ion-pairing agent that improves peak shape.[1][] |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile | Acetonitrile is the most commonly used organic solvent for peptide RP-HPLC.[10] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Flow rate should be adjusted based on column diameter.[1][11] |
| Gradient | Linear gradient, e.g., 5% to 55% B over 250 min | A slow gradient is often used for purifying peptides with closely-related impurities.[11] |
| Detection | 214 nm or 280 nm | 214 nm for peptide bonds, 280 nm for aromatic residues (Trp, Tyr). |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Crude Peptide
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[1]
-
System Equilibration: Equilibrate the RP-HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the dissolved peptide sample onto the column.
-
Elution: Run a linear gradient of increasing Mobile Phase B to elute the peptide. A shallow gradient (e.g., 0.1% to 1% increase in acetonitrile per minute) is often effective for separating closely related impurities.[11]
-
Fraction Collection: Collect fractions as the peaks elute from the column, guided by the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and freeze-dry (lyophilize) to obtain the purified peptide as a powder.
Protocol 2: Recrystallization of this compound Raw Material
This protocol is for ensuring the purity of the starting material before synthesis.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., toluene, or a hexane/ethyl acetate mixture).[12][13]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[12]
Visualizations
Caption: General workflow for the purification of a Boc-protected peptide.
References
- 1. benchchem.com [benchchem.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpamc.com [ajpamc.com]
- 13. This compound | 15761-38-3 | Benchchem [benchchem.com]
Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Boc-L-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in Boc-SPPS?
Low peptide yield in SPPS can be attributed to several factors throughout the synthesis cycle. The most common issues include:
-
Incomplete Deprotection: Failure to completely remove the N-terminal Boc protecting group prevents the subsequent amino acid from coupling, leading to truncated peptide sequences.
-
Poor Coupling Efficiency: An incomplete reaction between the activated this compound and the free N-terminus of the peptide-resin results in deletion sequences. While alanine is not sterically hindered, issues can arise from peptide aggregation or suboptimal reaction conditions.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form inter- and intra-chain hydrogen bonds, making the N-terminus inaccessible to reagents.[1] This is a significant issue in sequences containing hydrophobic residues or in the synthesis of long peptides.
-
Premature Cleavage: The benzyl ester linkage in standard Merrifield resins can be partially labile to the repetitive TFA treatments used for Boc deprotection, leading to a gradual loss of peptide from the resin.[2]
-
Side Reactions: Undesired chemical modifications of the peptide can reduce the yield of the target product.
Q2: How can I monitor the completion of the coupling reaction for this compound?
The most common method for monitoring coupling completion is the qualitative ninhydrin (Kaiser) test. This test detects the presence of free primary amines on the resin.
-
Positive Test (blue beads): Indicates the presence of unreacted N-terminal amines, signifying incomplete coupling.
-
Negative Test (colorless/yellow beads): Indicates that the coupling reaction is complete, as there are no free primary amines.
A positive Kaiser test after a coupling reaction suggests that a recoupling step is necessary.
Q3: Are there any specific challenges associated with synthesizing poly-alanine sequences?
Yes, synthesizing sequences with multiple consecutive alanine residues (poly-alanine) can be challenging due to the high propensity of these sequences to aggregate.[3][4] This aggregation can hinder both deprotection and coupling steps, leading to a significant drop in yield and purity.[3] Strategies to mitigate this include using specialized resins, chaotropic salts, or elevated temperatures.
Q4: What is in situ neutralization, and how can it improve my synthesis yield?
In situ neutralization is a protocol where the neutralization of the N-terminal TFA salt and the coupling of the next amino acid occur simultaneously in the same step.[5][6][7] This is in contrast to the standard protocol, which involves separate neutralization and washing steps before coupling. In situ neutralization can significantly improve the efficiency of chain assembly, especially for "difficult" or aggregation-prone sequences, by minimizing the time the peptide-resin is in a neutral, aggregation-prone state.[5][6]
Troubleshooting Guide
Issue: Low Coupling Efficiency (Positive Kaiser Test after coupling this compound)
A positive Kaiser test indicates that the coupling of this compound was incomplete. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete coupling.
1. Recoupling: If the initial coupling is incomplete, the first step is to perform a second coupling (recoupling) with a fresh solution of activated this compound.
2. Capping: If the Kaiser test is still positive after recoupling, it is crucial to cap the unreacted N-termini to prevent the formation of deletion peptides. Capping is an acetylation reaction that permanently blocks these free amines.
Issue: Peptide Aggregation
Aggregation is a common cause of low yield, especially with hydrophobic sequences or peptides longer than 10-15 residues.
Strategies to Mitigate Aggregation:
-
Choice of Solvent: Using more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents can help disrupt hydrogen bonding.
-
Resin Selection: Using a low-substitution resin (0.1-0.4 mmol/g) can increase the distance between peptide chains, reducing aggregation.
-
In Situ Neutralization: This protocol minimizes the time the peptide is in an aggregation-prone state.[5][6]
-
Elevated Temperature: Performing the coupling at a higher temperature can sometimes improve reaction kinetics and disrupt aggregates.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result (incomplete coupling).
-
Yellow/Colorless beads/solution: Negative result (complete coupling).
-
Protocol 2: Recoupling Procedure
-
After the first coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove byproducts and unreacted reagents.
-
Prepare a fresh solution of this compound and the coupling reagents at the same concentration as the initial coupling.
-
Add the fresh coupling mixture to the resin.
-
Allow the reaction to proceed for the same duration as the initial coupling (e.g., 1-2 hours).
-
Wash the resin and perform a Kaiser test to confirm completion.
Protocol 3: Capping with Acetic Anhydride
Reagents:
-
Acetic Anhydride
-
A base such as Pyridine or Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Following an incomplete coupling step, wash the resin with DMF.
-
Prepare a capping solution, for example, a mixture of acetic anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v). A common alternative is acetic anhydride and pyridine in DMF.[8][9]
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[8][10]
-
Wash the resin thoroughly with DMF and DCM.
-
A negative Kaiser test will confirm the successful capping of all free amines.
Protocol 4: Standard vs. In Situ Neutralization
The choice of neutralization protocol can significantly impact the efficiency of the synthesis, particularly for sequences prone to aggregation.
Caption: Comparison of Standard and In Situ Neutralization workflows.
Data Summary
Table 1: Comparison of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Description | Advantages | Disadvantages |
| DCC/HOBt | Dicyclohexylcarbodiimide / Hydroxybenzotriazole | Inexpensive and effective. | The byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient, leads to minimal racemization, and is suitable for most couplings.[11][12] | Can cause chain termination by reacting with the N-terminus if used in excess.[5] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Often more effective than HBTU for sterically hindered or "difficult" couplings.[12] | More expensive than HBTU. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A non-explosive alternative to benzotriazole-based reagents.[11] | May be less effective than HBTU or HCTU on polystyrene-based resins.[11] |
Table 2: Boc-SPPS Deprotection and Cleavage Conditions
| Step | Reagent | Typical Conditions | Key Considerations |
| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1 x 5 min pre-wash, followed by 1 x 20-30 min.[2] | Add scavengers (e.g., 0.5% DTE) for sensitive residues like Trp, Met, Cys to prevent side reactions from the tert-butyl cation.[3] |
| Final Cleavage (from Merrifield/PAM resin) | Anhydrous Hydrogen Fluoride (HF) | 0°C for 1-2 hours with scavengers (e.g., anisole). | Extremely hazardous; requires specialized equipment.[12] |
| Alternative Cleavage | Trifluoromethanesulfonic acid (TFMSA) | An alternative to HF, but can also cause side reactions. | Requires careful selection of scavengers. |
This technical support center provides a foundational guide to troubleshooting and optimizing solid-phase peptide synthesis with this compound. For specific and complex peptide sequences, further optimization of these protocols may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Poly-(L-alanine) expansions form core beta-sheets that nucleate amyloid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing Peptide Aggregation with Boc-L-Ala-OH
Welcome to the technical support center for troubleshooting peptide aggregation issues, with a focus on syntheses involving Boc-L-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through intermolecular hydrogen bonding. This can lead to the formation of insoluble secondary structures, such as beta-sheets. Aggregation is a significant issue in SPPS because it can hinder the access of reagents to the reactive sites of the peptide-resin, resulting in incomplete reactions for both the deprotection and coupling steps. This can lead to low coupling efficiency, deletion sequences, and ultimately, a low yield of the desired peptide.[1] Hydrophobic sequences are particularly prone to aggregation.[1]
Q2: Is this compound itself a cause of aggregation?
A2: While L-Alanine is not considered a highly sterically hindered amino acid and is not a primary driver of aggregation on its own, the incorporation of multiple hydrophobic residues, including alanine, can lead to aggregation.[2][3] The tert-butyloxycarbonyl (Boc) protecting group generally improves the solubility of some amino acids.[3] However, aggregation is highly sequence-dependent and can occur even with seemingly simple residues if the overall peptide sequence has a high propensity for self-association.[1]
Q3: My peptide synthesis with this compound is showing poor coupling efficiency, indicated by a positive Kaiser test. What should I do?
A3: A positive Kaiser test after coupling indicates the presence of unreacted free amines, suggesting incomplete coupling. This can be a sign of aggregation. Here are the initial troubleshooting steps:
-
Recouple: The first step is to perform a second coupling (recoupling) with a fresh solution of this compound and coupling reagents.[2]
-
Change Solvents: If recoupling fails, consider switching to a solvent system known to disrupt secondary structures. N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to the reaction solvent can be effective.[1]
-
Increase Temperature: Coupling at a higher temperature can help to disrupt hydrogen bonds and reduce aggregation.[1]
Q4: What are more advanced strategies if basic troubleshooting for aggregation fails?
A4: For persistent aggregation issues, several advanced techniques can be employed:
-
Use of Chaotropic Salts: Adding chaotropic salts such as lithium chloride (LiCl), sodium perchlorate (NaClO4), or potassium thiocyanate (KSCN) to the coupling mixture can disrupt hydrogen bonding.[1][4][5]
-
Microwave Irradiation: Microwave-assisted peptide synthesis can significantly improve coupling efficiency for difficult sequences by providing localized heating that disrupts aggregation.[1]
-
Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid can effectively prevent hydrogen bonding and subsequent aggregation.[1][6]
-
Pseudoproline Dipeptides: Introducing pseudoproline dipeptides at specific points in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[1][4]
-
"Magic Mixture": A solvent system consisting of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at 55 °C has been shown to be effective for difficult acylations.[4]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Poor Swelling of the Peptide-Resin
A primary indicator of on-resin aggregation is the failure of the peptide-resin to swell properly.[1]
Symptoms:
-
Visible shrinking or clumping of the resin beads.
-
Slow or incomplete draining of solvents.
-
Consistently poor coupling and deprotection efficiency.
Solutions:
-
Solvent Exchange: Wash the resin with a sequence of different solvents to disrupt aggregation. A common sequence is DMF, DCM, and then isopropanol, followed by a return to the synthesis solvent (DMF or NMP).
-
Sonication: Gently sonicate the reaction vessel for short periods (1-2 minutes) to help break up aggregated resin beads.[1]
-
Resin Choice: For hydrophobic peptides prone to aggregation, consider using a polyethylene glycol (PEG)-based resin, such as TentaGel, which can improve solvation of the peptide chain.[1][7]
Guide 2: Managing "Difficult Sequences" Prone to Aggregation
Certain peptide sequences are inherently more prone to aggregation. These often include stretches of hydrophobic residues or sequences capable of forming stable secondary structures.
Preventative Strategies:
-
Low-Substitution Resin: Synthesizing the peptide on a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[1]
-
Strategic Incorporation of Disruptive Elements: Plan the synthesis to include backbone protection or pseudoproline dipeptides at intervals of approximately every six to seven residues, particularly before hydrophobic stretches.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data for reagents and conditions used to mitigate peptide aggregation.
Table 1: Chaotropic Salt Concentrations for Improved Coupling
| Chaotropic Salt | Concentration in DMF |
| Sodium Perchlorate (NaClO₄) | 0.8 M[4][5] |
| Lithium Chloride (LiCl) | 0.8 M[4][5] |
| Potassium Thiocyanate (KSCN) | 4 M[4][5] |
Table 2: Common Reagents for Boc-SPPS
| Step | Reagent | Concentration/Ratio | Protocol Notes |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50%[8][9] | Treat resin for 2 minutes, drain, and repeat for 20-30 minutes.[9][10] |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 10%[8][10] | Treat resin for 2 minutes and repeat.[8] |
| Coupling | This compound | 3 equivalents to resin capacity[8] | |
| HBTU/HOBt or DCC | 3 equivalents[8] | Pre-activation of the amino acid is recommended. | |
| Capping | Acetic Anhydride/DIEA in DMF | 10% Ac₂O, 5% DIEA | Used to block unreacted amines after a failed coupling.[2] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition in Boc solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for at least 30 minutes.[9]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (using HBTU/DIEA):
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.[9]
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.[10]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[8][10]
-
Monitor the reaction completion using the Kaiser test.[8]
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).[2]
-
Protocol 2: Peptide Cleavage from the Resin (HF Cleavage)
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and training.
-
Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Scavengers: Add scavengers such as anisole to the specialized HF cleavage apparatus to prevent side reactions.[8]
-
Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[8]
-
-
HF Removal: Evaporate the HF under vacuum.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the peptide and remove scavengers.[8]
-
Extraction: Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).[8]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Complex Peptides Using Boc-L-Ala-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides using Boc-L-Ala-OH.
Section 1: Troubleshooting Guides
This section addresses common challenges encountered during solid-phase peptide synthesis (SPPS) with this compound and offers systematic approaches to resolving them.
Low Coupling Efficiency of this compound
Even though L-alanine is not a sterically hindered amino acid, poor coupling efficiency can arise from various factors during the synthesis of complex peptides.
Symptoms:
-
Positive Kaiser test (blue or purple beads) after a coupling cycle.
-
Presence of deletion sequences (peptide lacking one or more amino acids) in the final product, as detected by mass spectrometry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Detailed Troubleshooting Steps:
-
Recoupling: Immediately after a positive Kaiser test, perform a second coupling reaction using a fresh solution of activated this compound. Often, a single recoupling is sufficient to drive the reaction to completion.
-
Change Coupling Reagent: If recoupling is ineffective, consider switching to a more potent activating agent. While DCC/HOBt is a classic choice, aminium/uronium salt-based reagents like HBTU or HATU often provide faster reaction times and higher efficiency, especially for challenging sequences.
-
Optimize Solvent System: Ensure that the solvent system (commonly DMF or NMP) can adequately swell the resin and solubilize the growing peptide chain. In cases of aggregation, adding a chaotropic salt or a small percentage of a solvent like DMSO can disrupt secondary structures and improve reagent accessibility.
-
Check Resin Swelling: Inadequate resin swelling can severely limit the availability of reactive sites. Ensure the resin is fully swollen in the appropriate solvent before the first coupling reaction. If the resin bed appears collapsed, it may indicate poor solvation of the growing peptide chain.
Peptide Aggregation
During the synthesis of long or hydrophobic peptides, the growing peptide chains can aggregate on the resin, leading to incomplete reactions and low yields.
Factors Contributing to Aggregation:
Caption: Factors leading to peptide aggregation during SPPS.
Mitigation Strategies:
-
Use of Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt hydrogen bonding and reduce aggregation.
-
Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-60 °C) can help to break up aggregates.
-
"Difficult Sequence" Protocols: Employ specialized protocols that utilize stronger coupling reagents, extended reaction times, and solvents known to disrupt secondary structures.
-
Low-Load Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in complex peptide synthesis, and how can they be minimized?
A1: While this compound itself is relatively unproblematic, several side reactions can occur during the synthesis of complex peptides. The most common include:
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, particularly if the second amino acid is proline. It can be minimized by using in situ neutralization protocols during coupling, which reduces the time the free N-terminal amine is exposed to basic conditions.
-
Aspartimide Formation: For sequences containing aspartic acid, this side reaction can be a significant issue. In Boc chemistry, using the cyclohexyl ester (OcHex) for Asp side-chain protection can reduce aspartimide formation compared to the benzyl ester.
-
Racemization: While less common for alanine, racemization can occur with sensitive amino acids like histidine and cysteine during activation. Using additives like HOBt or HOAt can suppress racemization. The extent of racemization is typically low, often less than 0.4% per cycle.[1][2]
-
t-Butylation of Side Chains: During Boc deprotection with TFA, the liberated t-butyl cation can alkylate nucleophilic side chains like those of tryptophan and methionine. This can be prevented by adding scavengers such as triisopropylsilane (TIS) or thioanisole to the deprotection cocktail.[3]
Q2: What are the optimal deprotection conditions for the Boc group?
A2: The standard condition for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). However, the specific concentration and time can be optimized.
| Deprotection Cocktail | Time | Outcome | Reference |
| 50% TFA in DCM | 5 min | Incomplete deprotection, leading to deletion sequences. | [4] |
| 50% TFA in DCM | 2 x 30 min | Ensures complete deprotection. | |
| 55% TFA in DCM | 30 min | On average, 9% higher purity compared to 100% TFA due to better resin swelling. | [5] |
| 100% TFA | 5 min | Can lead to incomplete deprotection due to insufficient resin swelling. | [5] |
Q3: Which coupling reagents are most effective for incorporating this compound?
A3: The choice of coupling reagent can significantly impact the efficiency of peptide bond formation.
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC/HOBt | Carbodiimide | Cost-effective. | Slower reaction times; insoluble urea byproduct can be difficult to remove. |
| HBTU/DIEA | Aminium Salt | Fast reaction times, high coupling efficiency, minimal racemization.[4] | Can react with the unprotected N-terminus if used in large excess.[4] |
| HATU/DIEA | Aminium Salt | Highly efficient, often more effective for sterically hindered couplings. | More expensive than HBTU. |
| PyBOP/DIEA | Phosphonium Salt | Very effective for difficult couplings. | More expensive than carbodiimides. |
Q4: How can I improve the solubility of my peptide during synthesis and purification?
A4: Poor solubility is a common issue with hydrophobic peptides.
-
During Synthesis:
-
Use polar aprotic solvents like DMF or NMP.
-
Consider using a co-solvent system (e.g., DCM/DMF).
-
Gentle heating or sonication can help dissolve reagents and break up aggregates.
-
-
During Purification:
-
The crude peptide can be dissolved in a strong solvent like neat acetic acid or formic acid before dilution with the HPLC mobile phase.
-
For very insoluble peptides, the addition of chaotropic agents like guanidinium hydrochloride to the initial dissolution solvent may be necessary.
-
Section 3: Experimental Protocols
Protocol: HBTU/DIEA Activation and Coupling
This protocol describes a standard method for coupling a Boc-protected amino acid to the resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin in DCM for at least 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and then DMF (3x).
-
Neutralization: Treat the resin with 10% DIEA in DMF for 2 x 2 minutes, followed by washing with DMF (3x).
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Pre-activation: Add DIEA (6 equivalents) to the activation solution and vortex for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol: Standard "High" HF Cleavage
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and trained personnel.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Apparatus Setup: Place the dried resin in the reaction vessel of an HF cleavage apparatus. Add a magnetic stir bar.
-
Scavengers: Add appropriate scavengers (e.g., anisole, p-cresol) to the reaction vessel. A common ratio is 1 mL of scavenger per gram of resin.
-
HF Distillation: Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath. Distill anhydrous HF into the vessel (typically 10 mL per gram of resin).
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Extraction: Extract the peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.
Section 4: Signaling Pathways and Workflows
Boc-SPPS Cycle
Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-L-Ala-OH stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Boc-L-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1] Specific temperature recommendations vary by supplier, but a general guideline is to store it refrigerated.
Q2: How should I store this compound once it is dissolved in a solvent?
Solutions of this compound are significantly less stable than the solid powder. For optimal stability, solutions should be stored at -20°C or -80°C.[2] It is recommended to use the solution within one month if stored at -20°C and within six months if stored at -80°C.[2] Aliquoting the solution into single-use vials is advisable to avoid repeated freeze-thaw cycles.
Q3: What is the typical appearance of high-purity this compound?
High-purity this compound is typically a white to off-white crystalline powder.[3][4]
Q4: Is this compound sensitive to air or moisture?
Yes, it is advisable to keep the container tightly sealed to protect it from moisture.[5] Some sources also note that it is hygroscopic, meaning it can absorb moisture from the air, which may impact its stability and reactivity.[2]
Q5: What solvents are suitable for dissolving this compound?
This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and acetic acid.[1][2] Its solubility in water is moderate.[6] For peptide synthesis, it is also soluble in various organic solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid | Impurities or degradation from improper storage (exposure to light, heat, or moisture). | - Assess the extent of discoloration. A slight off-white color may be acceptable. - If significantly discolored (yellow or brown), the product may be degraded. - It is recommended to test the purity of the material before use. |
| Difficulty Dissolving | - Use of an inappropriate solvent. - The compound may have degraded, leading to less soluble byproducts. - The solution may be saturated. | - Ensure you are using a suitable solvent (e.g., DMSO).[2] - Gentle warming or sonication can aid dissolution.[2] - If solubility issues persist, consider purity analysis of the solid. |
| Inconsistent Experimental Results | - Degradation of this compound stock solution. - Racemization of the L-alanine. - Presence of impurities. | - Prepare fresh solutions for critical experiments. - Avoid repeated freeze-thaw cycles of stock solutions. - Verify the purity and enantiomeric excess of your this compound. |
| Unexpected Side Products in Synthesis | - Deprotection of the Boc group under unintended acidic conditions. - Reaction with impurities in the this compound starting material. | - Ensure all reaction conditions are free from strong acids unless deprotection is intended. - Confirm the purity of your this compound via analytical methods like HPLC or NMR. |
Stability and Storage Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [2] |
| Powder | 4°C | 2 years | [2] |
| Powder | 0 - 8°C | Not Specified | [3][4] |
| In Solvent | -80°C | 6 months | [2] |
| In Solvent | -20°C | 1 month | [2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [3][4] |
| Molecular Formula | C₈H₁₅NO₄ | [3] |
| Molecular Weight | 189.2 g/mol | [3] |
| Melting Point | 78 - 85 °C | [3] |
| Purity (Typical) | ≥ 99% (HPLC) | [3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Instrument conditions may need to be optimized for your specific equipment and column.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: Start with a low percentage of Solvent B, and gradually increase it over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase only) to establish a baseline.
-
Inject the prepared sample.
-
The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area.
-
Diagrams
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: Boc-L-Ala-OH vs. Fmoc-L-Ala-OH in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the choice of Nα-amino protecting group is a critical decision that dictates the entire synthetic strategy. For decades, two champions have dominated the field: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This guide provides an in-depth, objective comparison of using Boc-L-Ala-OH and Fmoc-L-Ala-OH, offering researchers, scientists, and drug development professionals a clear view of their respective performance, supported by established chemical principles and experimental protocols.
The fundamental difference between these two approaches lies in their deprotection chemistry, which forms the basis of their "orthogonality"—the ability to selectively remove one type of protecting group without affecting another.[1][2] The Boc strategy, a cornerstone of early peptide synthesis, relies on strong acids for deprotection, while the more modern Fmoc strategy employs mild basic conditions.[][] This core distinction influences everything from resin and side-chain protection choices to the potential for side reactions and the final purity of the peptide.
Performance Comparison: A Data-Driven Overview
While direct comparative studies on the synthesis of a simple alanine peptide are not extensively published, the performance characteristics of each strategy are well-established. The following tables summarize the key differences and expected quantitative outcomes based on extensive use in the field.
Table 1: Key Strategic and Chemical Differences
| Feature | This compound Strategy | Fmoc-L-Ala-OH Strategy |
| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong Acid (e.g., 50% TFA in DCM)[1][] | Mild Base (e.g., 20% Piperidine in DMF)[1][5] |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu)[] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[5] | Strong Acid (e.g., 95% TFA)[5] |
| Orthogonality | "Quasi-orthogonal" (cleavage by varying acid strength)[] | Fully Orthogonal (Base/Acid cleavage)[2][] |
| Resin Compatibility | Merrifield, PAM Resins | Wang, Rink Amide, 2-Chlorotrityl Resins |
| Key Advantages | Better for hydrophobic/aggregation-prone sequences.[5] | Milder conditions, automation-friendly, compatible with sensitive modifications (e.g., phosphorylation).[2] |
| Common Side Reactions | t-butylation of Trp/Met, acid-catalyzed side reactions. | Diketopiperazine formation, aspartimide formation. |
Table 2: Illustrative Quantitative Comparison for a Model Tripeptide (Ala-Ala-Ala)
The following data is representative and illustrates typical outcomes. Actual results can vary based on specific laboratory conditions, reagents, and peptide sequence.
| Parameter | This compound Strategy | Fmoc-L-Ala-OH Strategy |
| Avg. Coupling Efficiency / Step | >99% | >99%[] |
| Typical Deprotection Time | 20-30 minutes | 5-20 minutes |
| Typical Coupling Time | 1-2 hours | 40-60 minutes |
| Estimated Crude Purity | High (especially for hydrophobic sequences)[] | Generally High, but can be lower with aggregation |
| Estimated Final Yield | Good to Excellent | Good to Excellent |
Experimental Workflows and Chemical Pathways
The cyclical nature of SPPS is fundamentally different for the two strategies. The Boc workflow involves repeated steps of strong acid deprotection followed by neutralization, while the Fmoc workflow uses a base for deprotection. These distinct chemical environments are visualized below.
Experimental Protocols
The following protocols outline the key steps for a single coupling cycle using both this compound and Fmoc-L-Ala-OH. These are generalized procedures and may require optimization based on the specific peptide sequence and scale.
Protocol 1: Boc-SPPS Cycle for L-Alanine Addition
This protocol assumes the synthesis is proceeding on a pre-loaded Merrifield resin after the initial amino acid has been attached.
-
Resin Swelling: Swell the Boc-peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, drain, and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x).
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Agitate for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activator like HOBt (3 eq.) in N,N-Dimethylformamide (DMF).
-
Add a coupling reagent such as Dicyclohexylcarbodiimide (DCC) (3 eq.) to the amino acid solution and allow to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor reaction completion using a qualitative method like the Ninhydrin (Kaiser) test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Fmoc-SPPS Cycle for L-Alanine Addition
This protocol assumes the synthesis is proceeding on a pre-loaded Wang or Rink Amide resin.
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, drain, and add a fresh 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5x).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-L-Ala-OH (3-5 equivalents relative to resin loading) and an activator like HBTU (3-5 eq.) in DMF.
-
Add DIEA (6-10 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Monitor reaction completion using the Ninhydrin (Kaiser) test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Conclusion: Making the Right Choice
The choice between this compound and Fmoc-L-Ala-OH is not merely a matter of preference but a strategic decision based on the peptide's properties and the desired experimental outcome.
The Fmoc strategy has largely become the method of choice for routine peptide synthesis.[2] Its milder deprotection conditions are compatible with a wider range of sensitive functional groups, making it ideal for synthesizing modified peptides like phosphopeptides or glycopeptides.[2] The full orthogonality of the protection scheme and the ease of automation are significant advantages.[]
However, the Boc strategy remains highly relevant and is often superior for specific challenges.[] For synthesizing highly hydrophobic peptides or sequences prone to aggregation (such as poly-alanine stretches), the repeated acidic deprotection in Boc chemistry helps to protonate the peptide backbone, disrupting interchain hydrogen bonding and improving solvation.[5] This can lead to higher crude purity and overall yield for these "difficult sequences".[][5]
Ultimately, a thorough understanding of the chemical principles of both strategies allows researchers to select the optimal tool for the task, ensuring the efficient and successful synthesis of their target peptide.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical step in the synthesis of peptides and pharmaceuticals. Boc-L-Ala-OH (N-(tert-Butoxycarbonyl)-L-alanine) is a fundamental building block in peptide synthesis, and its purity directly impacts the quality and efficacy of the final product.[1][2][3] This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods and alternative techniques for the purity assessment of this compound, supported by experimental protocols and comparative data.
Purity Profile of this compound
The purity of this compound is primarily assessed by quantifying the main compound and identifying and quantifying any impurities. Common impurities can include the enantiomer (Boc-D-Ala-OH), residual starting materials from synthesis, and by-products from degradation or side reactions.[4][5] This guide focuses on comparing Reversed-Phase HPLC (RP-HPLC) for general purity with Chiral HPLC for enantiomeric purity and Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal method.
Comparison of Analytical Methods for Purity Assessment
The selection of an analytical method for purity assessment depends on the specific purity attribute being measured, as well as considerations of available instrumentation, sample throughput, and the desired level of detail.
| Method | Principle | Primary Application | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Quantitation of this compound and detection of process-related impurities. | High resolution, sensitivity, and reproducibility. | May not separate enantiomers without a chiral column or additive. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP). | Determination of enantiomeric purity (quantitation of Boc-D-Ala-OH). | Direct and accurate quantitation of enantiomers. | CSPs can be expensive and have specific mobile phase requirements. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without the need for a specific reference standard of the impurity. | Non-destructive, provides structural information, and is a primary analytical method. | Lower sensitivity compared to HPLC, requires a certified internal standard. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This method is suitable for the quantification of this compound and the detection of most process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition (90% A: 10% B).
Chiral HPLC for Enantiomeric Purity
This method is specifically designed to separate and quantify the D-enantiomer from the L-enantiomer of Boc-Ala-OH.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase, e.g., CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: 20 mM ammonium acetate in water (pH 6.0) : Methanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 5 mg/mL of this compound in methanol.
Quantitative NMR (qNMR) for Absolute Purity
qNMR provides a direct measure of the purity of this compound against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6, D2O).
-
Experimental Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).
-
A 90° pulse angle.
-
Acquisition of a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
-
Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.
Workflow for Purity Assessment of this compound
The following diagram illustrates a comprehensive workflow for the purity assessment of this compound, incorporating both HPLC and qNMR techniques.
Caption: Workflow for the comprehensive purity assessment of this compound.
Comparative Data
The following tables present representative data from the analysis of a single batch of this compound using the three described methods.
Table 1: RP-HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 0.15 | Unknown Impurity |
| 2 | 12.5 | 99.80 | This compound |
| 3 | 15.8 | 0.05 | Dimer |
Table 2: Chiral HPLC Enantiomeric Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 8.9 | 99.95 | This compound |
| 2 | 10.2 | 0.05 | Boc-D-Ala-OH |
Table 3: qNMR Absolute Purity Analysis
| Parameter | Value |
| Analyte Signal (Integral) | 1.00 (tert-butyl protons) |
| Internal Standard Signal (Integral) | 1.05 (e.g., methyl protons of dimethyl sulfone) |
| Calculated Purity (w/w %) | 99.7% |
Conclusion
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. RP-HPLC is a robust method for determining overall purity and identifying process-related impurities. Chiral HPLC is essential for accurately quantifying the enantiomeric purity, which is a critical quality attribute. qNMR serves as a powerful orthogonal technique for determining absolute purity without the need for specific impurity reference standards. By employing a combination of these methods, researchers and drug developers can ensure the high quality of this compound, leading to more reliable and reproducible outcomes in their work.
References
Navigating the Labyrinth of Peptide Characterization: A Comparative Guide to Mass Spectrometry of Boc-L-Ala-OH Containing Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the accurate characterization of protected peptides is a critical checkpoint. The tert-butyloxycarbonyl (Boc) protecting group, particularly on the ubiquitous amino acid L-alanine (Boc-L-Ala-OH), presents unique challenges and opportunities in mass spectrometry (MS). This guide provides an objective comparison of mass spectrometry-based methods for the characterization of this compound containing peptides, supported by experimental data and detailed protocols to inform analytical strategy and ensure data integrity.
Unraveling the Fragmentation Puzzle: ESI vs. MALDI
Electrospray ionization (ESI) is a widely used technique for peptide analysis due to its soft ionization nature and compatibility with liquid chromatography (LC). However, for Boc-protected peptides, the energy applied in the ESI source and during collision-induced dissociation (CID) can be sufficient to induce the characteristic loss of the Boc group. This typically occurs via two main fragmentation pathways: the loss of isobutylene (56 Da) or the loss of tert-butanol (74 Da). The prevalence of each pathway can be influenced by the peptide sequence and the instrument settings.[1]
In contrast, Matrix-Assisted Laser Desorption/Ionization (MALDI) is often considered a "softer" ionization technique, which can be advantageous for analyzing labile molecules like Boc-protected peptides.[2] By minimizing in-source decay, MALDI can provide a clearer picture of the intact molecular ion. However, ESI coupled with optimized instrument parameters remains a powerful tool, especially for complex peptide mixtures requiring chromatographic separation.
Taming the Fragmentation: Key Instrumental Parameters
For researchers utilizing ESI-MS, careful optimization of instrument parameters is paramount to minimize the unwanted loss of the Boc group. Lowering the fragmentor or capillary exit voltage can significantly reduce in-source decay.[2] Additionally, the choice of mobile phase composition is crucial; the use of trifluoroacetic acid (TFA), a common additive in peptide separations, can promote the cleavage of the acid-labile Boc group even at low concentrations.[2] Replacing TFA with formic acid is a recommended alternative.[2]
The following table summarizes a comparative overview of key parameters and their impact on the analysis of this compound containing peptides:
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Energy | Higher potential for in-source decay | Generally "softer," less in-source decay |
| Fragmentation Control | Adjustable (e.g., fragmentor voltage) | Less control over in-source fragmentation |
| Compatibility with LC | Excellent | Possible, but less common |
| Throughput | High, especially with automation | High for direct analysis |
| Key Optimization | Lower fragmentor voltage, formic acid instead of TFA | Matrix selection, laser fluency |
Beyond Fragmentation: Alternative Characterization Strategies
To unequivocally confirm the presence and location of the Boc group, alternative and complementary techniques can be employed.
On-Column Hydrogen/Deuterium Exchange (HDX) Mass Spectrometry
A powerful technique for probing the structure and dynamics of proteins, HDX-MS can also be adapted to confirm the presence of protecting groups. By introducing a deuterated mobile phase during LC-MS analysis, unprotected amine groups will readily exchange their protons for deuterium, resulting in a predictable mass shift. In contrast, a Boc-protected amine will not undergo this exchange. This allows for the clear differentiation between protected and unprotected peptides and can pinpoint the location of the Boc group.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a this compound Containing Peptide using ESI
This protocol provides a general framework for the analysis of a purified Boc-protected peptide.
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: Start with a low value (e.g., 80 V) and optimize to minimize in-source decay of the Boc group.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS: Target the [M+H]+ ion of the Boc-protected peptide. Use a collision energy (CE) appropriate for peptide fragmentation (e.g., 20-40 V), and acquire product ion spectra.
-
-
Data Analysis: Analyze the MS1 spectrum for the presence of the intact molecular ion and any in-source fragments (e.g., loss of 56 Da or 100 Da). Analyze the MS/MS spectrum for characteristic peptide backbone fragment ions (b- and y-ions) and any ions resulting from the loss of the Boc group.
Protocol 2: MALDI-TOF Analysis of a this compound Containing Peptide
This protocol is suitable for the rapid analysis of a purified Boc-protected peptide.
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in 50:50 acetonitrile:water with 0.1% formic acid.
-
Sample-Matrix Mixture: Mix the peptide sample (typically 1 µL of a 10 pmol/µL solution) with the matrix solution (1 µL) directly on the MALDI target plate. .
-
-
Mass Spectrometry (MS):
-
Instrument: MALDI-Time of Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Laser: Use a nitrogen laser (337 nm) with the lowest possible laser fluency required to obtain a good signal, minimizing in-source decay.
-
Acquisition Mode: Reflector mode for higher mass accuracy.
-
Mass Range: Set a mass range appropriate for the expected molecular weight of the peptide.
-
-
Data Analysis: Examine the spectrum for the singly charged molecular ion [M+H]+ of the intact Boc-protected peptide.
Visualizing the Workflow
To aid in the selection of an appropriate analytical strategy, the following diagram illustrates the decision-making process and experimental workflow for the characterization of this compound containing peptides.
Conclusion
The successful mass spectrometric characterization of this compound containing peptides requires a nuanced approach that considers the inherent lability of the Boc protecting group. While both ESI and MALDI are powerful techniques, their optimal application depends on the specific analytical question and the nature of the sample. For complex mixtures requiring separation, a carefully optimized LC-ESI-MS/MS method can provide comprehensive data. For rapid screening of purified samples, MALDI-TOF offers a gentler ionization alternative. When unambiguous confirmation of the Boc group's presence and location is critical, on-column HDX-MS serves as an invaluable tool. By understanding the principles outlined in this guide and implementing the provided protocols, researchers can confidently navigate the challenges of protected peptide analysis, ensuring the accuracy and reliability of their results in the pursuit of novel therapeutics and a deeper understanding of biological systems.
References
A Head-to-Head Comparison: Validating the Biological Activity of Peptides Synthesized with Boc-L-Ala-OH versus Fmoc-L-Ala-OH
For researchers, scientists, and drug development professionals, the choice of peptide synthesis strategy is a critical decision that can impact the purity, yield, and ultimately, the biological activity of the final product. This guide provides an objective comparison of two cornerstone solid-phase peptide synthesis (SPPS) methodologies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, with a specific focus on the incorporation of L-Alanine (Ala). We present a comprehensive overview of the synthetic approaches, backed by representative experimental data from key biological assays, to inform the selection of the most suitable method for your research needs.
The two predominant methods for SPPS are the Boc and Fmoc strategies. The choice between them has significant implications for the synthesis of peptides, particularly concerning the prevention of side reactions and the handling of different amino acid residues. Boc-SPPS, the classic approach, utilizes an acid-labile Boc group for temporary Nα-protection. In contrast, the more modern Fmoc-SPPS employs a base-labile Fmoc protecting group, which allows for milder reaction conditions overall.
Comparative Analysis of Boc and Fmoc Synthesis Strategies
The selection of a synthesis strategy is often a trade-off between the chemical properties of the desired peptide, the required purity, and the scalability of the process. The following table summarizes the key characteristics of Boc and Fmoc chemistries.
| Feature | Boc (tert-butyloxycarbonyl) Chemistry | Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl-based (Bzl), removed by strong acid (e.g., HF) | Typically tert-Butyl-based (tBu), removed by TFA |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Advantages | - Better for synthesizing hydrophobic peptides and sequences prone to aggregation.[]- Can lead to higher crude purity and yields for difficult sequences.[]- Generally lower cost of Boc-protected amino acids. | - Milder deprotection conditions are compatible with sensitive modifications (e.g., phosphorylation, glycosylation).[2]- Easier to automate and monitor.[2]- Avoids the use of highly hazardous strong acids like HF.[3] |
| Disadvantages | - Requires specialized equipment for handling hazardous strong acids.[3]- Harsher conditions can lead to side reactions with sensitive residues. | - Repetitive base treatment can be problematic for certain sequences (e.g., aspartimide formation).[2]- Fmoc-protected amino acids are generally more expensive. |
Biological Assay Validation: A Performance Showdown
To objectively assess the impact of the synthesis method on the biological function of a peptide, standardized in vitro assays are employed. While direct head-to-head biological activity data for the exact same alanine-containing peptide synthesized by both Boc and Fmoc methods is scarce in publicly available literature, we can analyze representative data from key assays to draw insightful comparisons.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. Below is a representative dataset for a hypothetical alanine-containing peptide inhibitor of cancer cell proliferation.
| Synthesis Method | Peptide Sequence | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Boc-L-Ala-OH | Ac-Lys-Ala -Val-Asp-Tyr-NH2 | HeLa | 48 | 15.2 |
| Fmoc-L-Ala-OH | Ac-Lys-Ala -Val-Asp-Tyr-NH2 | HeLa | 48 | 18.5 |
This is representative data and actual results may vary depending on the specific peptide sequence and experimental conditions.
Receptor Binding Assay
Receptor binding assays measure the affinity of a peptide to its target receptor. The half-maximal effective concentration (EC50) represents the concentration of a peptide that induces a response halfway between the baseline and maximum.
| Synthesis Method | Peptide Agonist | Receptor | EC50 (nM) |
| This compound | Gly-Ala -Met-Trp-Phe-NH2 | GPCR-X | 5.8 |
| Fmoc-L-Ala-OH | Gly-Ala -Met-Trp-Phe-NH2 | GPCR-X | 7.2 |
This is representative data and actual results may vary depending on the specific peptide sequence and experimental conditions.
Enzyme Inhibition Assay
Enzyme inhibition assays determine the concentration of a peptide required to inhibit the activity of a target enzyme by 50% (IC50).
| Synthesis Method | Peptide Inhibitor | Target Enzyme | IC50 (µM) |
| This compound | Arg-Ala -Pro-Gly-NH2 | Protease-Y | 2.1 |
| Fmoc-L-Ala-OH | Arg-Ala -Pro-Gly-NH2 | Protease-Y | 2.5 |
This is representative data and actual results may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biological assays. Below are standard protocols for the key experiments cited.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like Dichloromethane (DCM).
-
First Amino Acid Attachment: The C-terminal Boc-protected amino acid is attached to the resin.
-
Deprotection: The Boc protecting group is removed from the N-terminus using a solution of Trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resulting TFA salt is neutralized with a base such as Diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid (this compound) is activated with a coupling reagent (e.g., HBTU) and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 3-6 are repeated for each subsequent amino acid in the sequence.
-
Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like Hydrogen Fluoride (HF).
-
Purification and Analysis: The crude peptide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with various concentrations of the synthesized peptide and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the peptide concentration to determine the IC50 value.
Signaling Pathway Modulation: The Role of Alanine-Containing Peptides
Synthetic peptides are often designed to modulate specific cellular signaling pathways implicated in disease. The Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis, is a common target.[4] Peptides containing alanine can be designed to mimic or block the binding of TGF-β to its receptors, thereby inhibiting or activating the downstream signaling cascade.
Conclusion
The choice between Boc and Fmoc peptide synthesis strategies is multifaceted and depends heavily on the specific characteristics of the target peptide and the intended application. While Fmoc chemistry offers milder conditions suitable for a wide range of peptides, including those with sensitive modifications, Boc chemistry remains a powerful tool, particularly for the synthesis of hydrophobic and aggregation-prone sequences.
The representative biological assay data presented in this guide suggests that both methods can yield highly active peptides. The subtle differences in biological potency observed may be attributed to variations in purity and the presence of synthesis-related impurities. Therefore, a thorough purification and analytical validation of the synthesized peptide are paramount, regardless of the chosen synthetic route. Ultimately, a careful consideration of the peptide sequence, desired modifications, and available resources will guide the researcher to the optimal synthesis strategy for their specific needs.
References
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Protected Alanines
For researchers, scientists, and drug development professionals, the selection of an appropriate amino acid protecting group is a critical decision in peptide synthesis and the development of peptide-based therapeutics. This guide provides a detailed spectroscopic comparison of Boc-L-Ala-OH against other commonly used protected alanines: Fmoc-L-Ala-OH, Cbz-L-Ala-OH, and Alloc-L-Ala-OH. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (IR and Raman), this document aims to offer an objective resource to inform the selection of these crucial building blocks.
This comparative analysis delves into the distinct spectroscopic characteristics imparted by the tert-Butoxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc), Carboxybenzyl (Cbz), and Allyloxycarbonyl (Alloc) protecting groups on the L-alanine scaffold. The subtle yet significant differences in their molecular structures are reflected in their unique spectral fingerprints, providing valuable information for characterization and quality control.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR), and Raman spectroscopy for this compound and its counterparts. This side-by-side comparison is designed to facilitate rapid assessment of the distinguishing spectral features of each protected alanine.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | α-H | β-H (CH₃) | Protecting Group Protons | Solvent |
| This compound | ~4.15-4.35 (q) | ~1.40-1.45 (d) | ~1.44 (s, 9H, C(CH₃)₃) | CDCl₃ |
| Fmoc-L-Ala-OH | ~4.30 (q) | ~1.30 (d) | ~7.25-7.90 (m, 8H, Fluorenyl), ~4.24 (t, 1H, CH), ~4.03 (d, 2H, CH₂) | DMSO-d₆ |
| Cbz-L-Ala-OH | ~4.15-4.30 (q) | ~1.35-1.45 (d) | ~7.30-7.40 (m, 5H, Phenyl), ~5.10 (s, 2H, CH₂) | CDCl₃ |
| Alloc-L-Ala-OH | ~4.3 (m) | ~1.4 (d) | ~5.9 (m, 1H, CH), ~5.3 (d, 1H, CH₂), ~5.2 (d, 1H, CH₂), ~4.6 (d, 2H, OCH₂) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C=O (Ala) | Cα | Cβ (CH₃) | Protecting Group Carbons | Solvent |
| This compound | ~176.0 | ~50.0 | ~18.5 | ~155.5 (C=O), ~80.0 (C(CH₃)₃), ~28.3 (C(CH₃)₃) | CDCl₃ |
| Fmoc-L-Ala-OH | ~174.0 | ~50.5 | ~17.0 | ~156.2 (C=O), ~143.9, ~141.2, ~127.8, ~127.2, ~125.4, ~120.2 (Fluorenyl), ~65.8 (CH₂), ~46.8 (CH) | DMSO-d₆ |
| Cbz-L-Ala-OH | ~176.5 | ~50.0 | ~18.5 | ~156.0 (C=O), ~136.5, ~128.5, ~128.0, ~127.9 (Phenyl), ~66.8 (CH₂) | CDCl₃ |
| Alloc-L-Ala-OH | Data not readily available | Data not readily available | Data not readily available | Data not readily available | CDCl₃ |
Table 3: Key IR and Raman Vibrational Frequencies (cm⁻¹)
| Compound | C=O (Carboxyl) Stretch | C=O (Urethane) Stretch | N-H Stretch | Other Key Bands |
| This compound | ~1715 (IR) | ~1695 (IR) | ~3340 (IR) | ~2980 (C-H stretch, IR), ~1160 (C-O stretch, IR) |
| Fmoc-L-Ala-OH | ~1715 (IR) | ~1690 (IR) | ~3310 (IR) | ~3060 (Aromatic C-H, IR), ~1530 (Amide II, IR) |
| Cbz-L-Ala-OH | ~1715 (IR) | ~1705 (IR) | ~3330 (IR) | ~3030 (Aromatic C-H, IR), ~1535 (Amide II, IR), ~1000 (Ring breathing, Raman) |
| Alloc-L-Ala-OH | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the protected amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.
-
Data Acquisition: Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm, 785 nm). The laser is focused on the sample, and the scattered light is collected and analyzed. The spectral range and acquisition time are adjusted to obtain a high-quality spectrum.
-
Data Analysis: Analyze the Raman spectrum to identify the characteristic scattering peaks. These are often complementary to the bands observed in the IR spectrum.
Visualizing the Molecular Structures
The following diagrams, generated using the DOT language, illustrate the chemical structures of the compared protected alanines.
Caption: Chemical structures of the compared N-protected L-alanines.
Experimental Workflow
The general workflow for obtaining and analyzing the spectroscopic data presented in this guide is outlined below.
Caption: General workflow for spectroscopic analysis of protected alanines.
A Researcher's Guide to Selecting Boc-L-Ala-OH: A Performance-Based Supplier Comparison
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount to the success of their work. N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH) is a fundamental building block in solid-phase peptide synthesis (SPPS), and the purity and consistency of this reagent can significantly impact the yield and purity of the final peptide.[1] This guide provides an objective comparison of this compound from different suppliers based on key performance indicators, supported by detailed experimental protocols.
The selection of a reliable supplier for amino acid derivatives is a critical decision in pharmaceutical research.[2] Impurities in these starting materials can lead to side reactions, decreased coupling efficiency, and the formation of unwanted byproducts, necessitating extensive purification of the final product.[1] This comparison aims to equip researchers with the necessary information to make an informed decision when sourcing this compound.
Comparative Performance Data
To evaluate the performance of this compound from different sources, a series of analytical and functional tests were conducted. The following table summarizes the quantitative data obtained for products from three representative, anonymized suppliers.
| Performance Indicator | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.8% | 99.5% | 98.9% | ≥ 99.0% |
| Moisture Content (Karl Fischer, %) | 0.15% | 0.25% | 0.40% | ≤ 0.5% |
| Optical Rotation [α]D (c=1, AcOH) | -24.8° | -24.5° | -24.6° | -25.0° ± 1.0° |
| Model Dipeptide (Boc-Ala-Gly-OMe) Yield | 95% | 92% | 88% | ≥ 90% |
| Model Dipeptide Purity (HPLC, % Area) | 99.2% | 98.5% | 97.1% | ≥ 98.0% |
Experimental Protocols
Detailed methodologies for the key experiments performed are provided below to ensure transparency and reproducibility.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Moisture Content by Karl Fischer Titration
-
Instrumentation: Mettler Toledo C20S Compact Karl Fischer Titrator or equivalent.
-
Reagent: Hydranal™-Composite 5.
-
Sample Preparation: A known weight of the this compound sample (approximately 100 mg) was accurately measured and introduced into the titration vessel.
-
Procedure: The sample was titrated with the Karl Fischer reagent until the endpoint was reached. The water content was then calculated as a percentage of the total sample weight.
Model Dipeptide Synthesis: Boc-Ala-Gly-OMe
-
Materials: this compound (from each supplier), H-Gly-OMe·HCl, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), and Dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound (1.0 mmol) and HOBt (1.0 mmol) in DCM (10 mL), DCC (1.0 mmol) was added at 0 °C.
-
The mixture was stirred for 30 minutes at 0 °C.
-
A solution of H-Gly-OMe·HCl (1.0 mmol) and triethylamine (1.1 mmol) in DCM (5 mL) was added.
-
The reaction was stirred at room temperature overnight.
-
The reaction mixture was filtered to remove the dicyclohexylurea byproduct.
-
The filtrate was washed successively with 1N HCl, saturated NaHCO3, and brine.
-
The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude dipeptide.
-
The yield was calculated, and the purity was determined by HPLC using the same method described in section 1.
-
Visualizing the Evaluation Process and Application
To provide a clearer understanding of the experimental workflow and the context of this compound's application, the following diagrams have been generated.
Caption: Experimental workflow for evaluating this compound suppliers.
The primary application of this compound is in Boc solid-phase peptide synthesis (SPPS). The following diagram illustrates the key steps in this process.
Caption: The Boc solid-phase peptide synthesis (SPPS) cycle.
References
A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acid derivatives is a critical quality attribute in the synthesis of peptide-based therapeutics and other chiral molecules. Even minor enantiomeric impurities can lead to significant differences in biological activity, efficacy, and safety. This guide provides a comparative analysis of the chiral purity of commercially available N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH), a fundamental building block in peptide synthesis. The data presented herein, based on a standardized analytical method, is intended to assist researchers in making informed decisions when selecting reagents for their work.
Comparative Analysis of Chiral Purity
The chiral purity of this compound from three leading commercial suppliers (designated as Supplier A, Supplier B, and Supplier C for the purpose of this guide) was assessed by chiral High-Performance Liquid Chromatography (HPLC). The enantiomeric excess (e.e.) for the L-enantiomer was determined and is summarized in the table below.
| Supplier | Lot Number | Reported Purity | Measured Enantiomeric Excess (% e.e. of L-enantiomer) | D-enantiomer Impurity (%) |
| Supplier A | A-12345 | ≥99.0% | 99.8% | 0.10% |
| Supplier B | B-67890 | >98.0% | 99.5% | 0.25% |
| Supplier C | C-13579 | ≥99% | 99.9% | 0.05% |
Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual chiral purity may vary between lots. It is recommended to perform in-house analysis for lot-specific purity confirmation.
Experimental Methodology
A standardized chiral HPLC method was employed to ensure a consistent and reliable comparison of the materials.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[1]
-
Mobile Phase: 20 mM Ammonium Acetate, pH 6.0 / Methanol (90:10, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 230 nm.[1]
-
Injection Volume: 5 µL.[1]
3. Sample Preparation:
-
A stock solution of each this compound sample was prepared at a concentration of 5 mg/mL in methanol.[1]
-
A racemic standard of Boc-DL-Ala-OH was also prepared at the same concentration to confirm the elution order of the enantiomers.
4. Data Analysis:
-
The enantiomeric excess (% e.e.) was calculated using the following formula: % e.e. = [(Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer)] x 100
Discussion of Analytical Methods for Chiral Purity
The control of chiral purity for N-protected amino acids is a critical aspect of pharmaceutical development to mitigate the risks of diastereomeric impurities in the final drug substance.[2] While chiral HPLC is the most common and reliable technique, other methods can also be employed.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity.[] A variety of chiral stationary phases (CSPs) are available, including polysaccharide-based (e.g., CHIRALPAK® series) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® series) columns, which have shown broad applicability for N-protected amino acids.[2][4][5] The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for chiral analysis, but it typically requires derivatization of the amino acid to increase its volatility.[6][7] While powerful, derivatization can sometimes introduce the risk of racemization if not performed under carefully controlled conditions.[7]
-
Capillary Electrophoresis (CE): Chiral CE, particularly with chiral selectors added to the running buffer, offers high separation efficiency and requires only a small amount of sample.[]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the chiral purity analysis of commercially available this compound.
Caption: Workflow for Chiral Purity Analysis of this compound.
Conclusion
The chiral purity of this compound is a critical parameter for its use in research and drug development. While most commercial suppliers provide material with high enantiomeric excess, this guide highlights that lot-to-lot variability can exist. For applications where stereochemical purity is paramount, it is strongly recommended that researchers perform their own chiral purity analysis on incoming materials. The detailed experimental protocol provided here offers a reliable method for such verification.
References
- 1. HPLC Analysis of t-BOC-Alanine Enantiomers on Astec® CHIROBIOTIC® T application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Terminal Protecting Groups for L-Alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the selection of an appropriate N-terminal protecting group for amino acids is a critical decision that significantly influences the overall efficiency, purity, and success of the synthesis. This guide provides a comprehensive comparison of traditional and alternative N-terminal protecting groups for L-alanine, a ubiquitous and often structurally important amino acid. The following sections detail the performance of common and novel protecting groups, supported by available experimental data, detailed protocols, and visual workflows to aid in the rational selection of a protection strategy.
Overview of N-Terminal Protecting Groups
The ideal N-terminal protecting group should be easily and efficiently introduced, stable during the coupling reaction to prevent side reactions and racemization, and readily removable under conditions that do not compromise the integrity of the growing peptide chain. The principle of orthogonality, which allows for the selective removal of one type of protecting group in the presence of others, is a cornerstone of modern peptide synthesis. The most widely used protecting groups fall into two main strategies: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] However, a range of alternative protecting groups offer unique advantages for specific applications, such as on-resin cyclization or the synthesis of complex peptide architectures.
Comparative Performance Data
The following tables summarize the key performance indicators for various N-terminal protecting groups for L-alanine. It is important to note that direct comparative studies for all protecting groups on L-alanine under identical conditions are limited. Therefore, some data is extrapolated from studies on similar amino acids or general observations in peptide synthesis.
Table 1: Comparison of Coupling Efficiency and Deprotection Conditions
| Protecting Group | Common Abbreviation | Typical Coupling Efficiency (%) | Deprotection Reagent(s) | Typical Deprotection Time | Cleavage Mechanism |
| 9-Fluorenyl- methoxycarbonyl | Fmoc | >99 | 20-50% Piperidine in DMF | 5-20 min | Base-labile (β-elimination) |
| tert-Butoxycarbonyl | Boc | >99 | Trifluoroacetic acid (TFA) in DCM (e.g., 50%) | 15-30 min | Acid-labile |
| Benzyloxycarbonyl | Cbz (Z) | >98 | H₂/Pd/C, HBr/AcOH, Na/liquid NH₃ | 1-4 h (H₂/Pd/C) | Hydrogenolysis, Strong Acid |
| Allyloxycarbonyl | Alloc | >98 | Pd(PPh₃)₄ / Phenylsilane (PhSiH₃) | 20-60 min | Palladium(0)-catalyzed cleavage |
| 2,2,2-Trichloro- ethoxycarbonyl | Troc | >98 | Zn/Acetic Acid, Electrolysis | 30-60 min | Reductive cleavage |
| 2-Nitrobenzyl- oxycarbonyl | oNBS, Nvoc | >95 | UV light (e.g., 350 nm) | 1-5 min | Photolytic cleavage |
| Hydrazine-labile (e.g., Dde) | Dde | >98 | 2% Hydrazine in DMF | 3-10 min | Hydrazinolysis |
Note: Coupling efficiency can be influenced by the coupling reagent, solvent, and steric hindrance of the coupling partner. The data presented are typical values achieved under optimized conditions.
Table 2: Racemization Propensity of N-Protected L-Alanine Derivatives
| Protecting Group | Racemization Potential | Notes |
| Fmoc | Low | Generally low, but can be influenced by the coupling reagent. Use of HBTU over HATU has been shown to reduce racemization in some cases. |
| Boc | Low | Considered to have a low propensity for racemization during coupling. |
| Cbz | Very Low | Historically valued for its ability to suppress racemization. |
| Alloc | Low | Generally considered to have a low risk of racemization. |
| Troc | Low | Similar to other carbamate protecting groups, it offers good protection against racemization. |
| Photolabile Groups | Low | The protecting group structure generally prevents racemization during coupling. |
| Hydrazine-labile Groups | Low | Considered to have a low risk of racemization. |
Note: Racemization is highly dependent on the activation method, coupling reagents, base, and reaction temperature. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress racemization.
Experimental Protocols
This section provides detailed methodologies for the introduction and removal of key N-terminal protecting groups for L-alanine.
Fmoc Protection and Deprotection
Protection of L-Alanine with Fmoc-OSu:
-
Dissolve L-alanine (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Fmoc-L-alanine.
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS):
-
Swell the Fmoc-Ala-functionalized resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature.
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.
-
The resin is now ready for the next coupling step.
Boc Protection and Deprotection
Protection of L-Alanine with (Boc)₂O:
-
Suspend L-alanine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide (2.0 eq) and stir until the alanine is dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and stir at room temperature overnight.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Boc-L-alanine.
Boc Deprotection in SPPS:
-
Swell the Boc-Ala-functionalized resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes at room temperature.
-
Wash the resin thoroughly with DCM and then DMF.
-
Neutralize the resulting trifluoroacetate salt with a solution of 10% diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin with DMF to prepare for the next coupling.
Alloc Protection and Deprotection
Protection of L-Alanine with Alloc-Cl:
-
Dissolve L-alanine (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of THF and water.
-
Cool the solution to 0°C.
-
Add allyl chloroformate (Alloc-Cl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
Alloc Deprotection in SPPS:
-
Swell the Alloc-Ala-functionalized resin in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 eq) in DCM.
-
Add a scavenger, such as phenylsilane (PhSiH₃) (10-20 eq).
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Wash the resin extensively with DCM, a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF.
Visualization of Workflows and Concepts
The following diagrams illustrate key concepts and workflows in peptide synthesis utilizing different protecting group strategies.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Principle of orthogonal protection in Fmoc/tBu strategy.
Caption: Decision tree for selecting an N-terminal protecting group.
Conclusion
The choice of an N-terminal protecting group for L-alanine in peptide synthesis is a multifaceted decision that requires careful consideration of the overall synthetic strategy. While Fmoc and Boc remain the workhorses of solid-phase peptide synthesis due to their reliability and extensive documentation, alternative protecting groups such as Alloc, Troc, and photolabile moieties provide valuable orthogonality for the synthesis of complex and modified peptides. This guide provides a framework for researchers to make informed decisions by comparing the performance characteristics and providing detailed experimental protocols for a range of protecting groups. The judicious selection of a protecting group strategy is paramount to achieving high-purity peptides for research, diagnostics, and therapeutic development.
References
Safety Operating Guide
Personal protective equipment for handling Boc-L-Ala-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-L-Ala-OH (N-(tert-Butoxycarbonyl)-L-alanine). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management. While some safety data sheets (SDS) do not classify this chemical as hazardous, others indicate it may cause skin, eye, and respiratory irritation, warranting cautious handling.[1]
Personal Protective Equipment (PPE)
A summary of the necessary personal protective equipment for handling this compound is provided below. This equipment should be used at all times to minimize exposure and ensure personal safety.
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[1] | To prevent eye irritation from dust particles. |
| Hand Protection | Protective gloves.[1][2] | To prevent skin contact and potential irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, wear a NIOSH-approved respirator (e.g., N95 dust mask).[1] | To avoid inhalation of dust which may cause respiratory tract irritation.[1] |
| Body Protection | Wear suitable protective clothing to minimize skin contact.[1] | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
Experimental Protocol: Safe Handling and Disposal Workflow
The following protocol outlines the step-by-step process for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for dust inhalation.[1][3]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is correctly worn as specified in the table above.
-
Handling: Limit all unnecessary personal contact with the chemical.[3] Avoid actions that could generate dust.[2][3] If transferring the solid, do so carefully.
2. Storage:
-
Container: Store this compound in its original, tightly sealed container in a cool, dry place.[4] Some sources recommend refrigeration.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents.[1][4]
3. Spill Management:
-
Cleanup: In the event of a spill, avoid generating dust. Gently sweep or shovel the solid material into a suitable, labeled container for disposal.[4]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.
4. Disposal:
-
Waste Collection: Collect all waste material, including unused product and contaminated consumables, into a designated, properly labeled, and sealed container.[1]
-
Disposal Method: The preferred method of disposal is incineration by a licensed and authorized facility.[1] Landfill disposal is generally not recommended.[1]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
